molecular formula C8H7NO5 B1331472 2-Methoxy-5-nitrobenzoic acid CAS No. 40751-89-1

2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472
CAS No.: 40751-89-1
M. Wt: 197.14 g/mol
InChI Key: CVZUPRDSNNBZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUPRDSNNBZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300904
Record name 2-Methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40751-89-1
Record name 2-Methoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40751-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40751-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzoic acid, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its significant role in the development of pharmaceuticals and other complex molecules.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid distinguished by the presence of both a methoxy and a nitro functional group on the benzene ring. These substituents significantly influence the molecule's reactivity and physical characteristics.[1]

General Properties
PropertyValueReference
CAS Number 40751-89-1[2][3]
Molecular Formula C₈H₇NO₅[2][3]
Molecular Weight 197.14 g/mol [2][3]
Appearance White to off-white solid/powder
IUPAC Name This compound[3]
Physical Properties
PropertyValueReference
Melting Point 155-163 °C
Solubility Moderate solubility in ethanol and chloroform.[4]
Storage Temperature Room Temperature, sealed in a dry environment.
Computational Data
DescriptorValueReference
Topological Polar Surface Area (TPSA) 89.67 Ų
logP 1.3016
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through two main strategies: the nitration of 2-methoxybenzoic acid and the methylation of 5-nitrosalicylic acid.[2] The reactivity of the compound is dictated by the interplay of its functional groups, making it a versatile building block in organic synthesis.[1][2]

Synthetic Pathways

The most direct method involves the electrophilic aromatic substitution (nitration) of 2-methoxybenzoic acid.[2] The methoxy group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful directing effect of the methoxy group favors the substitution at the para position (position 5), leading to the desired product.[2]

G cluster_synthesis Synthetic Pathway 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Product This compound 2-Methoxybenzoic_Acid->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Diagram 1: Synthetic route to this compound.

Key Reactions

The functional groups of this compound allow for a range of chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common step in the synthesis of various pharmaceuticals.[2]

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amidation, or reduction to form the corresponding alcohol, providing numerous avenues for molecular elaboration.[2]

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure for a related transformation—the reduction of a nitro group on a similar scaffold—is described below to illustrate the compound's reactivity.

Protocol: Reduction of 5-Methoxy-2-nitrobenzoic acid to 2-Amino-5-methoxybenzoic acid [5]

  • Materials: 5-Methoxy-2-nitrobenzoic acid (152.2 mmol), 10% Palladium on Carbon (Pd/C) (300 mg), Tetrahydrofuran (THF) (250 mL), Hydrogen (H₂) gas balloon, Celite.

  • Procedure:

    • The 5-Methoxy-2-nitrobenzoic acid is hydrogenated over Pd/C in THF at room temperature under a hydrogen balloon.

    • The reaction mixture is stirred for 18 hours.

    • Upon completion, the catalyst is removed by filtration over Celite.

    • The filtrate is concentrated to yield the product, 2-amino-5-methoxybenzoic acid.

G cluster_workflow Experimental Workflow: Reduction of Nitro Group A 1. Dissolve Starting Material in THF B 2. Add Pd/C Catalyst A->B C 3. Introduce H₂ Atmosphere (Balloon) B->C D 4. Stir at Room Temperature (18 hours) C->D E 5. Filter through Celite to Remove Catalyst D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Isolate Product: 2-Amino-5-methoxybenzoic acid F->G

Diagram 2: Workflow for a typical reduction of a related nitrobenzoic acid.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its structure serves as a scaffold for creating more complex molecules with desired biological activities.[1][2]

  • Pharmaceutical Development: It is a key component in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1]

  • Agrochemicals and Dyes: This compound is utilized in the manufacturing of agrochemicals and dyes.[1]

  • Material Science: Its unique chemical properties are being explored for creating novel polymers and coatings.[1]

  • Analytical Chemistry: It can be used as a reagent in certain analytical methods, including chromatography.[1]

The general role of this compound in drug discovery is as a starting material. The subsequent modifications, particularly the reduction of the nitro group and derivatization of the carboxylic acid, lead to the final active pharmaceutical ingredients.

Safety and Toxicology

This compound is classified as an irritant. Proper handling and personal protective equipment are essential.

GHS Hazard Information
Hazard CodeDescriptionReference
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw data is not provided here, the availability of various spectra has been reported.

  • Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available and can be found in databases such as PubChem.[3] These spectra would show characteristic peaks for the carboxylic acid C=O and O-H stretches, C-O stretches of the ether and acid, and N-O stretches of the nitro group.

  • Raman Spectroscopy: Raman spectra have also been recorded for this compound.[3]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the synthesis of a wide range of products, especially in the pharmaceutical sector, underscores its significance. Researchers and drug development professionals can leverage its versatile reactivity to construct complex molecular architectures for novel applications. Adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a methoxy group and a nitro group on the benzoic acid backbone, imparts unique electronic and chemical properties that make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.

Physicochemical Properties

The structural attributes of this compound give rise to a distinct set of physical and chemical characteristics. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance White to off-white solid
Melting Point 155-158 °C
Boiling Point 481.8±45.0 °C (Predicted)[1]
pKa No experimental data found; estimated to be lower than that of benzoic acid (4.2) due to the electron-withdrawing nitro group.
Solubility No quantitative data found. Qualitatively, it is expected to be sparingly soluble in water and soluble in organic solvents like ethanol and DMSO.
CAS Number 40751-89-1[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found, based on the analysis of its methyl ester and related isomers, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted.[2][3][4]

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~8.3Doublet1HAromatic H
~8.1Doublet of doublets1HAromatic H
~7.3Doublet1HAromatic H
~3.9Singlet3H-OCH₃

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~160Aromatic C-OCH₃
~141Aromatic C-NO₂
~128Aromatic CH
~125Aromatic CH
~115Aromatic CH
~114Aromatic C-COOH
~57-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)Functional Group Assignment
3300-2500O-H stretch (Carboxylic Acid)
3100-3000C-H stretch (Aromatic)
~2950C-H stretch (Methyl)
1700-1680C=O stretch (Carboxylic Acid)
1600, 1480C=C stretch (Aromatic)
1520, 1340N-O asymmetric & symmetric stretch (Nitro)
~1250C-O stretch (Aryl ether)
Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.[1]

m/zProposed Fragment
197[M]⁺ (Molecular Ion)
180[M - OH]⁺
152[M - COOH]⁺
122[M - COOH - NO₂]⁺

Experimental Protocols

The following sections detail the methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, the spectral width is typically 0-15 ppm, while for ¹³C NMR, it is 0-200 ppm.

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted to obtain the final spectrum of the sample.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

pKa Determination (Potentiometric Titration)

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding an excess amount of the solid to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Physicochemical Characterization Workflow A Sample Procurement (this compound) B Physical Properties A->B C Spectroscopic Analysis A->C D Chemical Properties A->D E Melting Point B->E F Appearance B->F G NMR (1H, 13C) C->G H FT-IR C->H I Mass Spectrometry C->I J pKa Determination D->J K Solubility D->K L Data Compilation & Analysis E->L F->L G->L H->L I->L J->L K->L M Technical Report L->M

Caption: A logical workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with standardized protocols for their experimental determination. The presented data and methodologies offer a solid foundation for researchers and professionals working with this compound. While some experimental values such as pKa and quantitative solubility require further investigation, the provided information serves as a comprehensive starting point for its application in synthesis and drug development.

References

Spectroscopic Profile of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-nitrobenzoic acid (CAS No: 40751-89-1), a substituted aromatic carboxylic acid relevant in various fields of chemical and pharmaceutical research. The document details expected spectral characteristics based on available data and spectroscopic principles for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for obtaining such data are also outlined.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₇NO₅[1]

  • Molecular Weight: 197.14 g/mol [1]

  • Structure:

    Chemical structure of this compound

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Where specific experimental data is not publicly available, typical ranges for the relevant functional groups are provided.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
3300-2500O-H stretch (Carboxylic Acid)Strong, very broad
3100-3000C-H stretch (Aromatic)Medium
2950-2850C-H stretch (Methoxy)Medium
1760-1690C=O stretch (Carboxylic Acid)Strong
~1600, ~1475C=C stretch (Aromatic Ring)Medium-Strong
1550-1475N-O asymmetric stretch (Nitro group)Strong
1350-1300N-O symmetric stretch (Nitro group)Strong
1320-1210C-O stretch (Carboxylic Acid/Methoxy)Strong
960-900O-H bend (out-of-plane)Broad, Medium

Data compiled from typical values for aromatic carboxylic acids and nitro compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet1HCOOH
~8.6Doublet1HH-6
~8.3Doublet of Doublets1HH-4
~7.3Doublet1HH-3
~4.0Singlet3HOCH₃

Predicted values are based on the analysis of substituted benzoic acids. Actual values may vary depending on the solvent and experimental conditions.[5][6]

¹³C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm.

Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic Acid)
~160C-OCH₃
~145C-NO₂
~130C-H (Aromatic)
~125C-COOH
~120C-H (Aromatic)
~115C-H (Aromatic)
~57OCH₃

Predicted values are based on typical chemical shifts for substituted benzoic acids.[3][7][8]

Mass Spectrometry (MS)
m/zProposed FragmentRelative Abundance
197[M]⁺ (Molecular Ion)Moderate
167[M - NO]⁺ or [M - CH₂O]⁺High
151[M - NO₂]⁺Variable
121[M - COOH - O]⁺Variable
77[C₆H₅]⁺Variable
63Aromatic fragmentLow

Key m/z peaks of 197, 167, and 63 have been reported from GC-MS data.[1] Other fragments are predicted based on common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following sections provide generalized methodologies for acquiring the spectral data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • Pressure is applied to ensure firm contact between the sample and the crystal.

    • The sample spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

  • Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.[5]

    • Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).[9]

  • Data Acquisition:

    • The spectrometer is tuned, and the magnetic field is shimmed for homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is performed over a spectral width of approximately 0-15 ppm.

    • For ¹³C NMR, a proton-decoupled experiment is typically used with a spectral width of 0-200 ppm.

  • Data Analysis:

    • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

    • The resulting spectrum is phased and baseline-corrected.

    • Chemical shifts, signal integrations, and coupling patterns are analyzed to assign signals to specific nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • For carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility for GC analysis.[10]

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column).[10]

    • The separated compound enters the mass spectrometer.

    • Electron Impact (EI) is a common ionization method, typically at 70 eV.[10]

    • The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu).[10]

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (this compound) Prep Sample Preparation (Dissolving, Derivatization) Sample->Prep IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C Assignments) NMR->NMR_Data MS_Data Mass Spectrum (MW & Fragmentation) MS->MS_Data Structure Structural Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and discovery of 2-Methoxy-5-nitrobenzoic acid, a versatile intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, experimental protocols, and key quantitative data, presented in a clear and accessible format for laboratory and research applications.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of a methoxy and a nitro group on the benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. Its structural features allow for further chemical modifications, such as the reduction of the nitro group to an amine, opening pathways to a diverse range of derivatives. This compound serves as a crucial intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the synthesis of agrochemicals and dyes.

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 2-methoxybenzoic acid. An alternative, though less common, route involves the methylation of 5-nitrosalicylic acid.

Primary Synthetic Route: Nitration of 2-Methoxybenzoic acid

The nitration of 2-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director because it withdraws electron density from the ring.

The interplay of these two groups dictates the position of the incoming nitro group (-NO₂). The powerful activating and ortho, para-directing effect of the methoxy group at the C2 position is the dominant influence. The para position relative to the methoxy group (C5) is both sterically accessible and electronically favored, leading to the formation of this compound as the major product. The formation of the ortho isomer, 2-methoxy-3-nitrobenzoic acid, is generally a minor byproduct due to steric hindrance from the adjacent carboxylic acid group.

Logical Relationship of Substituent Directing Effects

G Directing Effects in the Nitration of 2-Methoxybenzoic Acid cluster_reactants Reactant cluster_substituents Substituent Effects cluster_positions Ring Positions cluster_outcome Reaction Outcome 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Methoxy_Group -OCH3 Group (Activating, Ortho, Para-Director) 2-Methoxybenzoic_Acid->Methoxy_Group Carboxylic_Acid_Group -COOH Group (Deactivating, Meta-Director) 2-Methoxybenzoic_Acid->Carboxylic_Acid_Group Ortho_Position Ortho (C3, C6) Methoxy_Group->Ortho_Position Directs to Para_Position Para (C5) Methoxy_Group->Para_Position Directs to Meta_Position Meta (C4) Carboxylic_Acid_Group->Meta_Position Directs to Minor_Product Minor Product: 2-Methoxy-3-nitrobenzoic acid Ortho_Position->Minor_Product Disfavored due to steric hindrance Major_Product Major Product: This compound Para_Position->Major_Product Favored due to electronic and steric factors G Synthesis Workflow of this compound Start Start Prepare_Nitrating_Mixture Prepare Nitrating Mixture (Conc. H2SO4 + Conc. HNO3) < 10 °C Start->Prepare_Nitrating_Mixture Dissolve_Starting_Material Dissolve 2-Methoxybenzoic Acid in Conc. H2SO4 < 5 °C Start->Dissolve_Starting_Material Nitration Slowly add Nitrating Mixture to Starting Material Solution < 10 °C Prepare_Nitrating_Mixture->Nitration Dissolve_Starting_Material->Nitration Stirring Continue Stirring in Ice Bath (30-60 min) Nitration->Stirring Quenching Pour Reaction Mixture onto Crushed Ice Stirring->Quenching Precipitation Precipitation of Crude Product Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Distilled Water Filtration->Washing Recrystallization Recrystallization from Aqueous Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and spectroscopic properties of 2-Methoxy-5-nitrobenzoic acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid derivative with the chemical formula C₈H₇NO₅.[1][2] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and a carboxylic acid group (-COOH) at position 1. The molecule's IUPAC name is this compound.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 40751-89-1[1]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1]
SMILES COC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O[1]
InChI InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)[1]

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene ring influences its chemical reactivity and electronic properties. The molecule does not possess a chiral center, and therefore, does not exhibit stereoisomerism.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid (form not specified in search results)
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Not available in search results
pKa Not available in search results

Stereochemistry

This compound is an achiral molecule as it does not contain any stereocenters. The benzene ring is planar, and the substituents lie in or close to the plane of the ring. Free rotation can occur around the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid group to the ring.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound. While complete, assigned raw spectra were not available in the search results, typical spectroscopic characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for this compound were not found. However, based on the structure, the following proton and carbon environments are expected:

  • ¹H NMR: Three distinct signals in the aromatic region corresponding to the protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)~3300-2500 (broad)
C-H (Aromatic)~3100-3000
C-H (Aliphatic -OCH₃)~2950-2850
C=O (Carboxylic Acid)~1720-1680
C=C (Aromatic)~1600 and ~1475
N-O (Nitro, asymmetric stretch)~1550-1475
N-O (Nitro, symmetric stretch)~1350-1300
C-O (Ether)~1250-1000
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (197.14).[1] Common fragmentation patterns would involve the loss of the carboxylic acid group, the methoxy group, and the nitro group.

Crystallographic Data

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, no experimental data on bond lengths, bond angles, or dihedral angles can be presented at this time. The determination of its single-crystal X-ray structure would be a valuable contribution to the chemical literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the preparation of nitro-substituted benzoic acids is the nitration of the corresponding benzoic acid derivative.

Proposed Synthesis of this compound

A potential synthesis would involve the nitration of 2-methoxybenzoic acid using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[3]

Reaction Scheme:

G Proposed Synthesis of this compound 2-Methoxybenzoic_acid 2-Methoxybenzoic acid Product This compound 2-Methoxybenzoic_acid->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product

Caption: Proposed synthesis of this compound.

General Procedure (Hypothetical):

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Dissolve 2-methoxybenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10 °C).

  • Work-up: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice. The precipitated product can then be collected by filtration, washed with cold water, and purified by recrystallization.

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Structural Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a well-defined organic molecule with potential applications in various fields of chemical research and development. This guide has summarized its key structural and physicochemical properties based on available data. While a detailed experimental crystal structure and fully assigned NMR spectra are not currently in the public domain, this document provides a solid foundation for researchers working with this compound. Further experimental investigation, particularly single-crystal X-ray diffraction, is warranted to provide a more complete understanding of its solid-state structure.

References

Solubility and melting point of 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Melting Point of 2-Methoxy-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the key physicochemical properties—specifically the melting point and solubility—of this compound (CAS No: 40751-89-1). Intended for researchers, scientists, and professionals in drug development, this document outlines its known physical constants, details established experimental protocols for their determination, and provides logical workflows for these analytical procedures.

Physicochemical Data Summary

Understanding the melting point and solubility is critical for the purification, formulation, and application of this compound in synthetic chemistry and pharmaceutical development.

Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure substance, melting occurs over a narrow temperature range. The reported melting point for this compound is summarized below.

Table 1: Reported Melting Point of this compound

Property Reported Value (°C)
Melting Point 155 - 158

| Melting Point | 157 - 163[1] |

Solubility

For reference and comparative purposes, the table below presents quantitative solubility data for 3-Nitrobenzoic acid, a structurally related compound. This data, determined experimentally across a range of temperatures, can offer valuable insights into solvent selection for nitro-substituted benzoic acids. The solubility of these compounds generally increases with temperature.

Table 2: Reference Solubility Data - Mole Fraction (x) of 3-Nitrobenzoic Acid in Various Solvents

Temperature (K) Methanol Ethanol Ethyl Acetate Acetonitrile Dichloromethane Toluene Water
273.15 0.133 0.088 0.065 0.048 0.012 0.005 0.0003
283.15 0.178 0.121 0.091 0.068 0.018 0.008 0.0004
293.15 0.235 0.163 0.125 0.094 0.026 0.012 0.0006
303.15 0.306 0.218 0.169 0.128 0.038 0.018 0.0008
313.15 0.392 0.287 0.226 0.173 0.054 0.027 0.0011
323.15 0.495 0.373 0.299 0.231 0.077 0.040 0.0015

Data sourced from a study on benzoic acid and its nitro-derivatives.

Experimental Protocols

The following sections provide detailed, standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound such as this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common technique for the accurate determination of the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a sharp, narrow temperature range. Impurities typically depress and broaden this range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Calibrated thermometer or digital temperature probe

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Dry sample of this compound

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Position the thermometer or probe to ensure its bulb is level with the sample.

  • Approximate Determination: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. Note the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. Allow the apparatus to cool significantly.

  • Accurate Determination: Prepare a new capillary tube with the sample. Heat rapidly to a temperature approximately 15°C below the previously observed approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Carefully observe the sample. Record the temperature (T_initial) when the first drop of liquid appears. Continue heating slowly and record the temperature (T_final) when the last solid particle melts. The melting point is reported as the range from T_initial to T_final.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load approx_heat Rapid Heating (~10°C/min) to Find Approximate M.P. load->approx_heat cool Cool Apparatus (>15°C below approx. M.P.) approx_heat->cool accurate_heat Slow Heating (1-2°C/min) for Precise Measurement cool->accurate_heat observe Observe and Record T_initial (first liquid) and T_final (all liquid) accurate_heat->observe report Report Melting Point as T_initial - T_final Range observe->report end End report->end

Workflow for Melting Point Determination by the Capillary Method.
Protocol 2: Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured, which defines its solubility under those conditions.

Apparatus and Materials:

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Vials or flasks with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)

  • This compound sample

  • High-purity solvents

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the desired solvent (e.g., water, ethanol, acetone). "Excess" means that undissolved solid should remain visible after the equilibration period.

  • Equilibration: Seal the vials securely and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24h and 48h) until the measured concentration is constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate for each solvent to ensure precision and accuracy.

G start Start prep Add Excess Solid to Known Volume of Solvent in a Sealed Vial start->prep equilibrate Agitate at Constant Temperature (e.g., 24-72h) to Reach Equilibrium prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Withdraw Supernatant and Filter Immediately (e.g., 0.45 µm filter) settle->filter quantify Quantify Solute Concentration in Filtrate via Validated Method (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility from Concentration and Dilution Factor quantify->calculate end End calculate->end

Workflow for Solubility Determination by the Shake-Flask Method.

References

The Versatility of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 2-Methoxy-5-nitrobenzoic acid, a key chemical intermediate, is the subject of a new in-depth technical guide. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the compound's properties, synthetic utility, and applications as a precursor in the synthesis of complex organic molecules.

This compound is a versatile building block, primarily recognized for its role in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring methoxy, nitro, and carboxylic acid functional groups, allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of novel compounds.[1]

This guide provides detailed experimental protocols for key synthetic transformations, summarizes quantitative data in structured tables for easy comparison, and includes visualizations of reaction pathways to facilitate a deeper understanding of its chemical reactivity and applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
CAS Number 40751-89-1
Appearance White to off-white powder
Melting Point 157-163 °C
Purity ≥ 98% (HPLC)

Key Synthetic Transformations

This compound serves as a precursor for a variety of important chemical reactions. The reactivity of its nitro and carboxylic acid groups allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 2-amino-5-methoxybenzoic acid, an anthranilic acid derivative. This derivative is a key intermediate for the synthesis of various heterocyclic compounds and amides.

Experimental Protocol: Catalytic Hydrogenation

A highly efficient method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Reactants: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol), 10% Pd/C (300 mg).[1]

  • Solvent: Tetrahydrofuran (THF) (250 mL).[1]

  • Procedure: The reactants are combined in THF at room temperature under a hydrogen balloon atmosphere and stirred for 18 hours.[1] Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated.[1]

  • Yield: 98% (25.0 g) of 2-amino-5-methoxybenzoic acid as a brown solid.[1]

G Start This compound Reagents H₂, Pd/C THF, Room Temperature Start->Reagents Product 2-Amino-5-methoxybenzoic Acid Reagents->Product 98% Yield

ReagentConditionsProductYield (%)
H₂, Pd/CTHF, Room Temperature, 18h2-Amino-5-methoxybenzoic acid98
SnCl₂·2H₂OEthanol, Ultrasonic Irradiation, 30°C, 2h2-Amino-5-methoxybenzoic acid76
Fe powderAcetic acid, Ethanol, Water, Ultrasonic Irradiation, 30°C, 1h2-Amino-5-methoxybenzoic acid89
Amide Bond Formation

The carboxylic acid moiety of this compound and its amino derivative can readily undergo amide bond formation with a wide range of amines. This reaction is fundamental in medicinal chemistry for the synthesis of biologically active compounds.[2] Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are employed to facilitate this transformation.[1][3]

Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)

  • Reactants: Carboxylic acid (e.g., 2-amino-5-methoxybenzoic acid) (1.0 eq), Amine (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).[1]

  • Solvent: Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂).[1]

  • Procedure: To a stirred solution of the carboxylic acid and DIPEA in the solvent, HATU is added, and the mixture is stirred for 5-15 minutes for pre-activation. The amine is then added, and the reaction is monitored until completion (1-24 hours).[1] The reaction is worked up by dilution with an organic solvent, followed by sequential washes with weak acid, weak base, and brine. The product is purified by column chromatography or recrystallization.[1]

G cluster_reactants Reactants CarboxylicAcid 2-Amino-5-methoxybenzoic Acid Coupling Coupling Reagent (HATU) Base (DIPEA) Solvent (DMF) CarboxylicAcid->Coupling Amine R-NH₂ Amine->Coupling Product N-Substituted-2-amino-5-methoxybenzamide Coupling->Product

Synthesis of Heterocyclic Compounds: Benzoxazinones

2-Amino-5-methoxybenzoic acid, being an anthranilic acid derivative, is a valuable precursor for the synthesis of benzoxazinones, a class of heterocyclic compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5]

Experimental Protocol: Synthesis of a Benzoxazinone Derivative (General Procedure)

  • Reactants: 2-Amino-5-methoxybenzoic acid and an acylating agent (e.g., acetic anhydride).[5]

  • Procedure: The anthranilic acid derivative is refluxed with the acylating agent, leading to a ring closure reaction to form the benzoxazinone.[5] The product can be isolated upon cooling and purification.

Applications in Drug Development

Derivatives of this compound have shown promise in the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-1 and COX-2 enzymes metabolize arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] Benzoxazinone derivatives synthesized from anthranilic acids have been shown to possess anti-inflammatory activity, suggesting their potential as COX inhibitors.[4]

G Stimuli Inflammatory Stimuli Membrane Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Inhibitor Anthranilic Acid Derivative (e.g., Benzoxazinone) Inhibitor->COX Inhibition

The versatility of this compound as a precursor allows for the synthesis of a wide array of derivatives that can be screened for various biological activities, making it a compound of significant interest in modern drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methoxy-5-nitrobenzoic acid represent a versatile class of compounds with a range of biological activities. The core structure, characterized by a benzene ring substituted with a methoxy, a nitro, and a carboxylic acid group, serves as a scaffold for the development of novel therapeutic agents. These derivatives have demonstrated potential in various fields, including oncology and infectious diseases. Their mechanism of action is diverse and largely dependent on the specific modifications made to the core structure, leading to interactions with a variety of cellular targets. This guide provides a detailed overview of the known mechanisms of action for select derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Biological Activities and Mechanisms of Action

While a single, overarching mechanism of action for all this compound derivatives has not been identified, research into specific analogs has revealed several key biological activities. These activities primarily include anticancer and antimicrobial effects. The following sections delve into the specific mechanisms that have been elucidated for representative derivatives.

Anticancer Activity

Nitrobenzoate derivatives, including those with the this compound scaffold, have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are varied and can include the inhibition of critical cellular processes such as cell migration and the induction of programmed cell death (apoptosis).[1]

One of the key mechanisms through which some benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression.[2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[2] Inhibition of HDACs can, therefore, restore the expression of these genes, leading to the suppression of tumor growth.[2] Some benzoic acid derivatives have been shown to inhibit HDAC activity, resulting in cancer cell growth inhibition, induction of reactive oxygen species (ROS), and apoptosis mediated by caspase-3.[2]

Another important target for some anticancer compounds is the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[3][4] Certain derivatives of cinnamic acid benzyl amide, which share some structural similarities with benzoic acid derivatives, have been shown to inhibit the JAK2/STAT3 and JAK2/STAT5 signaling pathways.[3][4] These compounds act as nonclassical inhibitors of activated JAK2, with some exhibiting allosteric-noncompetitive or bisubstrate-competitive modes of action.[3][4]

The PIM kinases are another family of serine/threonine kinases that are involved in the regulation of cell proliferation and survival.[5] Overexpression of PIM kinases is associated with a poor prognosis in several cancers. Some 2,6-disubstituted pyrazine derivatives, which can be considered analogs of benzoic acid, have been identified as inhibitors of both CK2 and PIM kinases.[5]

Antimicrobial Activity

Nitrobenzoate derivatives have also demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria.[1] A primary mechanism of their antimicrobial action is believed to involve the generation of reactive nitrogen species.[1] This occurs upon the reduction of the nitro group by microbial nitroreductases, leading to cellular damage and ultimately, cell death.[1]

In the context of antitubercular activity, nitrobenzoate esters have been investigated as prodrugs that require activation by mycobacterial enzymes.[1] One of the key targets for some nitro-containing antitubercular compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[1]

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity.[6] These compounds have shown a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, with some exhibiting selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[6] The antibacterial activity of these derivatives is influenced by their distinct structures, which modulate their permeability through the bacterial cell wall, interactions with the cell membrane, and their ability to reach intracellular targets.[6]

Quantitative Data

The following table summarizes the quantitative data for the biological activity of selected this compound derivatives and related compounds.

Compound Class/DerivativeTarget/ActivityQuantitative Data (IC₅₀/EC₅₀/MIC)Reference
Cinnamic acid benzyl amide analogsJAK2 Kinase InhibitionWP1065: IC₅₀ = 14.8 µM[3][4]
WP1130: IC₅₀ = 3.8 µM[3][4]
WP1702: IC₅₀ = 2.9 µM[3][4]
2-Sulfonamidebenzamide derivativesMrgX1 Allosteric Modulation5f: EC₅₀ = 1.36 µM[7]
5g: EC₅₀ = 1.09 µM[7]
Methoxyflavone analogsCytotoxicity in cancer cellsP1: IC₅₀ = 3.92 µM[8]
P2: IC₅₀ = 8.18 µM[8]
2-chloro-5-nitrobenzoic acid derivativesAntibacterial activityModerate activity (14-15 mm inhibition zone)[6]

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of this compound derivatives and related compounds.

Synthesis of Benzoic Acid Substituted Quinazolinones

A series of benzoic acid substituted quinazolinones were synthesized by refluxing carbon disulfide (CS₂) and 2-aminobenzoic acid in acetic acid. The general procedure for the synthesis of the thiocyanate precursors involved dissolving the substituted benzoic acid in acetic acid and adding it to a solution of ammonium thiocyanate in glacial acetic acid at a controlled temperature. A solution of bromine in acetic acid was then added dropwise, and the resulting solid was filtered, washed, and recrystallized. The final quinazolinone derivatives were obtained by heating the thiocyanate precursor with 2-aminobenzoic acid and carbon disulfide in an oil bath.

Synthesis of 2-amino -N- (substituted arylidene) benzoxazole -5-carbohydrazide derivatives

The synthesis of these derivatives involved a multi-step process starting with the nitration of a phenol to produce 4-carbomethoxy-2-nitrophenol. This was followed by the reduction of the nitro group to an amino group using sodium dithionite to yield 4-carbomethoxy-2-aminophenol. Cyclization with cyanogen bromide afforded methyl 2-aminobenzoxazole-5-carboxylate. This ester was then converted to the corresponding carbohydrazide by refluxing with hydrazine hydrate. Finally, the desired Schiff bases were synthesized by reacting the carbohydrazide with various substituted aromatic aldehydes.

In Vitro Kinase Inhibition Assay (Example: JAK2)

The inhibitory activity of compounds against JAK2 kinase can be assessed using a variety of commercially available assay kits. A typical protocol involves the following steps:

  • Prepare a reaction mixture containing the JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Example: Agar Disk Diffusion)

The antibacterial activity of the synthesized compounds can be evaluated using the agar disk diffusion method.

  • Prepare a standardized inoculum of the test bacteria.

  • Spread the bacterial inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the impregnated disks onto the surface of the agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antibacterial activity of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound derivatives.

G General Experimental Workflow for Bioactive Compound Discovery cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Identification Target Identification (e.g., Kinase Profiling) Hit_Identification->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: General experimental workflow for the discovery and development of bioactive compounds.

G Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-Methoxy-5-nitrobenzoic acid derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a hypothetical derivative.

G HDAC Inhibition and Induction of Apoptosis Inhibitor Benzoic Acid Derivative HDAC HDAC Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of apoptosis induction via HDAC inhibition by a benzoic acid derivative.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs) utilizing 2-Methoxy-5-nitrobenzoic acid as a key starting material. The protocols detailed below are based on established synthetic methodologies for creating derivatives of benzoic acid with potential anti-inflammatory properties. The primary strategy involves the chemical modification of this compound to generate amide derivatives, a common structural motif in many NSAIDs.

Overview of the Synthetic Strategy

The general approach involves a multi-step synthesis beginning with the esterification of this compound, followed by the reduction of the nitro group to an amine. This amine intermediate serves as a versatile scaffold for coupling with various acidic compounds to produce a library of amide derivatives. These final compounds can then be evaluated for their anti-inflammatory activity.

G A This compound B Methyl 2-methoxy-5-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-amino-2-methoxybenzoate B->C Reduction (H₂, Pd/C) D Amide Derivatives (Potential NSAIDs) C->D Amide Coupling (e.g., DCC, EDC) E Carboxylic Acid E->D

Caption: General synthetic workflow for producing potential anti-inflammatory agents from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of amide derivatives from this compound.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is a common protecting group strategy and facilitates subsequent reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methoxy-5-nitrobenzoate.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of Methyl 2-methoxy-5-nitrobenzoate to an amine, a critical step in forming the key intermediate.

Materials:

  • Methyl 2-methoxy-5-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite

  • Filtration apparatus

Procedure:

  • Dissolve Methyl 2-methoxy-5-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-2-methoxybenzoate.

Protocol 3: Amide Coupling

This protocol describes the coupling of the amine intermediate with a carboxylic acid to form the final amide product. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent.

Materials:

  • Methyl 5-amino-2-methoxybenzoate

  • Carboxylic acid of interest (e.g., ibuprofen, naproxen)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), Methyl 5-amino-2-methoxybenzoate (1.0 eq), and a catalytic amount of DMAP in dichloromethane at 0°C.

  • Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Quantitative Data Summary

The following table summarizes typical yields for the synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Step Product Typical Yield (%) Reference
EsterificationMethyl 2-methoxy-5-nitrobenzoate90-95General Procedure
Nitro ReductionMethyl 5-amino-2-methoxybenzoate85-90[1]
Amide CouplingAmide Derivatives68-98[2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Synthesized Amide Derivative Synthesized Amide Derivative Synthesized Amide Derivative->COX-2 (inducible) Inhibition

Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition by potential anti-inflammatory drugs.

In Vitro and In Vivo Evaluation

Following synthesis, the novel compounds should be evaluated for their anti-inflammatory activity.

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using commercially available assay kits. This allows for the assessment of both potency and selectivity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and validated method for screening acute anti-inflammatory activity.[3]

Protocol Overview:

  • Administer the test compound or vehicle control to rodents orally or intraperitoneally.

  • After a set period (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Conclusion

The synthetic protocols and evaluation methods outlined in these application notes provide a solid framework for the discovery and development of novel anti-inflammatory agents derived from this compound. By systematically synthesizing and screening a library of compounds, researchers can identify lead candidates with promising therapeutic potential.

References

The Role of 2-Methoxy-5-nitrobenzoic Acid and Its Derivatives in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are a pivotal class of scaffolds in the synthesis of a wide array of agrochemicals, including herbicides and pesticides. Among these, 2-methoxy-5-nitrobenzoic acid and its derivatives serve as versatile building blocks. The presence of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring allows for diverse chemical modifications, enabling the development of active ingredients with specific biological targets. While direct synthesis of major commercial agrochemicals from this compound is not extensively documented, its role as a precursor to more functionalized intermediates is crucial. A key transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-methoxybenzoic acid, a more versatile intermediate for further derivatization.

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of bleaching herbicides derived from a 2-methoxybenzoic acid scaffold. It also includes a protocol for the foundational conversion of this compound to its amino derivative. Furthermore, it briefly discusses the broader context of substituted nitrobenzoic acids in the synthesis of major agrochemicals to highlight the importance of this chemical class.

Application Notes

Precursor for Novel Bleaching Herbicides: N-benzyl-2-methoxy-5-propargyloxybenzoamides

Recent research has identified N-benzyl-2-methoxy-5-propargyloxybenzoamides as a new class of potent bleaching herbicides.[1] These compounds are synthesized from 2-methoxy-5-hydroxybenzoic acid, which can be derived from this compound. The herbicidal activity stems from their ability to inhibit the biosynthesis of plastoquinone (PQ), a crucial component of the photosynthetic electron transport chain.[1] This inhibition leads to a secondary inhibition of carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues.[1]

Mechanism of Action: The primary target of these herbicides is the biosynthesis of plastoquinone. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[2][3] By inhibiting PQ synthesis, the production of carotenoids is indirectly blocked. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation.[3] In the absence of carotenoids, chlorophyll is rapidly degraded by high light intensity, leading to the bleaching symptoms and eventual plant death.[3]

Synthesis of the Key Intermediate: 2-Amino-5-methoxybenzoic Acid

The reduction of this compound to 2-amino-5-methoxybenzoic acid is a fundamental step that significantly increases the synthetic utility of the scaffold. The resulting amino group can be readily diazotized, acylated, or used in condensation reactions to build more complex heterocyclic structures common in agrochemicals.

Broader Context: Substituted Nitrobenzoic Acids in Agrochemicals

While this compound itself is not a direct precursor to blockbuster agrochemicals, other substituted nitrobenzoic acids are of immense industrial importance. For instance, 2-nitro-3-methylbenzoic acid is a key starting material for the synthesis of highly effective diamide insecticides like chlorantraniliprole .[4][5] Additionally, various 2-nitrobenzoic acid derivatives are instrumental in producing acetohydroxyacid synthase (AHAS)-inhibiting herbicides, a major class of weed control agents.[6] This underscores the value of the nitrobenzoic acid scaffold in agrochemical discovery and development.

Quantitative Data

Table 1: Herbicidal Activity of N-benzyl-2-methoxy-5-propargyloxybenzoamides [1]

Compound IDR Group (on benzyl ring)Post-emergence Herbicidal Activity (% Inhibition at 150 g/ha) vs. Echinochloa crus-galliPost-emergence Herbicidal Activity (% Inhibition at 150 g/ha) vs. Abutilon theophrasti
406 4-F9590
412 3-CH₃9288
Mesotrione(Commercial Standard)9895
Diflufenican(Commercial Standard)9092

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid[7]

This protocol describes the reduction of this compound to 2-amino-5-methoxybenzoic acid via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas balloon

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve this compound (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).

  • Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.

  • Secure a hydrogen gas balloon to the reaction vessel and stir the mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

Expected Yield: ~98%

Protocol 2: Synthesis of N-(4-fluorobenzyl)-2-methoxy-5-(prop-2-yn-1-yloxy)benzamide (Compound 406)[1]

This protocol outlines the synthesis of a representative N-benzyl-2-methoxy-5-propargyloxybenzoamide herbicide. The synthesis starts from 2-methoxy-5-hydroxybenzoic acid, which can be prepared from 2-amino-5-methoxybenzoic acid via diazotization followed by hydrolysis.

Step 1: Synthesis of 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid

  • To a solution of 2-methoxy-5-hydroxybenzoic acid in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add propargyl bromide dropwise and heat the mixture to reflux for several hours.

  • After cooling, filter the mixture and concentrate the solvent.

  • Acidify the aqueous residue with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid.

Step 2: Synthesis of N-(4-fluorobenzyl)-2-methoxy-5-(prop-2-yn-1-yloxy)benzamide

  • To a solution of 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for a few hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride in anhydrous dichloromethane and add it dropwise to a solution of 4-fluorobenzylamine and triethylamine in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final compound.

Visualizations

Synthesis_of_N_benzyl_2_methoxy_5_propargyloxybenzoamides cluster_start Starting Material cluster_step1 Step 1: Propargylation cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_product Final Product 2_methoxy_5_hydroxybenzoic_acid 2-Methoxy-5-hydroxybenzoic acid propargylation Propargyl bromide, K₂CO₃ intermediate_acid 2-Methoxy-5-(prop-2-yn-1-yloxy)benzoic acid propargylation->intermediate_acid Yield: High amidation 1. (COCl)₂, DMF 2. 4-Fluorobenzylamine, Et₃N final_product N-(4-fluorobenzyl)-2-methoxy-5- (prop-2-yn-1-yloxy)benzamide amidation->final_product Yield: Good

Caption: Synthesis of a novel bleaching herbicide.

MoA_Plastoquinone_Inhibition cluster_herbicide Herbicidal Action cluster_pathway Plant Biosynthesis cluster_effect Physiological Effect herbicide N-benzyl-2-methoxy-5- propargyloxybenzoamide PQ_synthesis Plastoquinone Biosynthesis herbicide->PQ_synthesis Inhibits HGA Homogentisic acid HGA->PQ_synthesis PQ Plastoquinone (PQ) PQ_synthesis->PQ phytoene_desaturase Phytoene Desaturase (PQ-dependent) PQ_synthesis->phytoene_desaturase Inhibition PQ->phytoene_desaturase Cofactor carotenoid_synthesis Carotenoid Biosynthesis phytoene_desaturase->carotenoid_synthesis carotenoids Carotenoids carotenoid_synthesis->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll Protects bleaching Bleaching & Plant Death carotenoids->bleaching Lack of protection leads to

Caption: Mechanism of action of PQ-inhibiting herbicides.

References

Application of 2-Methoxy-5-nitrobenzoic Acid Analogs in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Starting Material: The synthesis of azo dyes via the conventional and widely practiced diazotization-coupling pathway requires a primary aromatic amine as the starting material. The compound 2-Methoxy-5-nitrobenzoic acid, which contains a carboxylic acid group instead of an amine group, cannot be directly diazotized to form the reactive diazonium salt necessary for this synthesis.

However, a structurally similar compound, 2-Methoxy-5-nitroaniline , is an excellent and commonly used precursor for the synthesis of a variety of monoazo and disazo disperse dyes.[1][2][3] This document will therefore focus on the application of 2-Methoxy-5-nitroaniline as a representative diazo component to provide relevant and practical protocols for researchers in the field. The methodologies described are foundational and can be adapted for other primary aromatic amines.

Azo dyes derived from this precursor are noted for their yellow to orange hues and have potential applications as disperse dyes for synthetic fibers like polyester and nylon.[1]

I. General Synthesis Pathway

The synthesis of azo dyes from 2-Methoxy-5-nitroaniline follows a classical two-step reaction mechanism:

  • Diazotization: The primary aromatic amine (2-Methoxy-5-nitroaniline) is converted into a diazonium salt by treating it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[1]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), yielding the final dye.[4]

Azo_Dye_Synthesis_Workflow Start 2-Methoxy-5-nitroaniline Diazonium Diazonium Salt (Intermediate) Start->Diazonium Diazotization Reagents_Diazo NaNO₂ + H₂SO₄ (0-5 °C) Reagents_Diazo->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Naphthols, Anilines) Coupling_Component->Azo_Dye Reagents_Coupling Alkaline or Acidic Conditions (0-5 °C) Reagents_Coupling->Azo_Dye Purification Filtration, Washing, Recrystallization Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

General workflow for azo dye synthesis.

II. Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of monoazo dyes from 2-Methoxy-5-nitroaniline.[1][5]

Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline

This protocol details the formation of the 2-methoxy-5-nitrophenyl diazonium salt.

Materials:

  • 2-Methoxy-5-nitroaniline (4.0 g, 0.024 mole)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (6 mL)

  • Sodium Nitrite (NaNO₂)

  • Urea (optional, for destroying excess nitrous acid)

  • Distilled Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 250 mL beaker, add 4.0 g (0.024 mole) of 2-Methoxy-5-nitroaniline to a mixture of 6 mL of concentrated H₂SO₄ and 50 mL of water.

  • Stir the mixture vigorously to achieve a fine suspension.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.66 g, 0.024 mole in 10 mL of cold water).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure diazotization is complete.

  • (Optional) The completion of diazotization can be verified by placing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid) or by using a solution of 4-(N,N-dimethylamino) benzaldehyde, which generates a color if unreacted primary amine is present.[1][2] Excess nitrous acid can be destroyed by the careful addition of a small amount of urea.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with a coupling component. The example below is for coupling with 1-hydroxynaphthalene (α-naphthol).

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 1-Hydroxynaphthalene (3.7 g, 0.03 mole)

  • 2 M Sodium Hydroxide (NaOH) solution (60 mL)

  • Ice bath

  • Vigorous mechanical or magnetic stirrer

Procedure:

  • In a 500 mL beaker, dissolve 3.7 g (0.03 mole) of 1-hydroxynaphthalene in 60 mL of 2 M sodium hydroxide solution.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of 1-hydroxynaphthalene over 5-10 minutes.

  • A colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 1.5 to 2 hours to ensure the coupling reaction is complete.[5]

  • Collect the precipitated crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol-methanol mixture) to obtain the purified dye.[5]

  • Dry the purified dye in a vacuum oven at a suitable temperature (e.g., 60 °C).

Experimental_Workflow cluster_0 Protocol 1: Diazotization cluster_1 Protocol 2: Azo Coupling cluster_2 Purification P1_Step1 1. Suspend 2-Methoxy-5-nitroaniline in H₂SO₄/H₂O P1_Step2 2. Cool to 0-5 °C P1_Step1->P1_Step2 P1_Step3 3. Add NaNO₂ solution dropwise (maintain 0-5 °C) P1_Step2->P1_Step3 P1_Step4 4. Stir for 30 min P1_Step3->P1_Step4 P1_Output Diazonium Salt Solution P1_Step4->P1_Output P2_Step3 3. Add Diazonium Salt Solution with vigorous stirring P1_Output->P2_Step3 Use Immediately P2_Step1 1. Dissolve Coupling Component in NaOH solution P2_Step2 2. Cool to 0-5 °C P2_Step1->P2_Step2 P2_Step2->P2_Step3 P2_Step4 4. Stir for 1.5-2 hours P2_Step3->P2_Step4 P2_Output Crude Azo Dye Precipitate P2_Step4->P2_Output P3_Step1 1. Vacuum Filtration P2_Output->P3_Step1 P3_Step2 2. Wash with H₂O P3_Step1->P3_Step2 P3_Step3 3. Recrystallization P3_Step2->P3_Step3 P3_Step4 4. Dry P3_Step3->P3_Step4

Detailed experimental workflow.

III. Quantitative Data

The properties of the final azo dye, including color, yield, and spectral characteristics, are highly dependent on the coupling component used. Data for a series of monoazo dyes synthesized from 2-Methoxy-5-nitroaniline are summarized below.[1]

Table 1: Synthesis and Physical Properties of Azo Dyes Derived from 2-Methoxy-5-nitroaniline

Dye IDCoupling ComponentYield (%)Melting Point (°C)Color
2a 1-Hydroxynaphthalene78162-164Red
2b 2-Hydroxynaphthalene65155-157Brown
2c N-Phenylnaphthylamine58130-132Brown
2d 1,3-Diaminobenzene55118-120Yellow
2e 1,3-Dihydroxybenzene72140-142Orange
2f 3-Aminophenol68128-130Orange

Data sourced from J.O. Otutu and E. Osabohien, 2013.[1]

Table 2: Spectral Properties of Azo Dyes in Various Solvents

Dye IDλmax (Ethanol) (nm)λmax (DMF) (nm)λmax (Chloroform) (nm)Molar Extinction Coefficient (ε) in Ethanol
2a 51049052018,000
2b 48049048515,000
2c 52052653020,000
2d 43043544010,000
2e 46047046516,000
2f 45046045514,000

Data sourced from J.O. Otutu and E. Osabohien, 2013.[1]

IV. Characterization

The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To assess the purity of the final product. A typical mobile phase is an ether/acetone mixture (e.g., 5:1 by volume).[5]

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which relate to the color and tinctorial strength of the dye.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as O-H (for phenolic couplers), N-H (for amine couplers), C-O (methoxy group), N=N (azo group), and N-O (nitro group).

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and integration of protons in the molecule.

References

Application Notes and Protocols for 2-Methoxy-5-nitrobenzoic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzoic acid is a versatile organic compound with potential applications in analytical chemistry, particularly as a derivatizing agent for the analysis of primary and secondary amine-containing compounds, such as amino acids and pharmaceuticals. The presence of a carboxylic acid group allows for the covalent labeling of analytes, while the nitroaromatic moiety provides a strong chromophore for sensitive ultraviolet (UV) detection in high-performance liquid chromatography (HPLC).

These application notes provide a hypothetical framework and detailed protocols for the use of this compound as a pre-column derivatizing reagent for the quantitative analysis of amino acids by HPLC-UV.

Application: Derivatization of Amino Acids for HPLC-UV Analysis

Principle:

The carboxylic acid group of this compound can be activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with the primary or secondary amine group of an analyte (e.g., an amino acid) under mild basic conditions to form a stable amide bond. The resulting derivative incorporates the chromophoric 2-methoxy-5-nitrophenyl group, enabling sensitive detection by UV spectrophotometry.

Logical Workflow for Amino Acid Derivatization and Analysis

workflow cluster_prep Reagent and Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC-UV Analysis cluster_data Data Processing and Quantification reagent_prep Prepare Derivatization Reagent: Activate this compound (e.g., with NHS and a carbodiimide) reaction Mix Activated Reagent with Amino Acid Solution in Borate Buffer reagent_prep->reaction sample_prep Prepare Amino Acid Standard or Sample Solution sample_prep->reaction incubation Incubate at Controlled Temperature reaction->incubation quenching Quench Reaction (e.g., with Tris buffer) incubation->quenching injection Inject Derivatized Sample onto HPLC System quenching->injection separation Separation on a C18 Column (Gradient Elution) injection->separation detection UV Detection at Wavelength of Maximum Absorbance separation->detection integration Integrate Peak Areas detection->integration calibration Generate Calibration Curve from Derivatized Standards integration->calibration quantification Quantify Amino Acids in Sample calibration->quantification derivatization_reaction reagent This compound activation Activation (e.g., DCC, NHS) reagent->activation activated_reagent Activated Ester (NHS-ester) activation->activated_reagent coupling Coupling Reaction (pH 9.0) activated_reagent->coupling analyte Analyte with Primary/Secondary Amine (e.g., Amino Acid) analyte->coupling derivative Stable, UV-Active Derivative (Amide Bond) coupling->derivative

Application Notes and Protocols: 2-Methoxy-5-nitrobenzoic Acid as a Versatile Building Block for Novel Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-methoxy-5-nitrobenzoic acid as a foundational building block for the synthesis of novel aromatic polyamides. The protocols described herein focus on a two-step synthetic pathway involving the reduction of the nitro group to form 2-methoxy-5-aminobenzoic acid, followed by its self-polycondensation to yield a functional polyamide. These materials are of significant interest due to their potential applications in high-performance plastics, specialty fibers, and as matrices for controlled drug delivery, owing to the inherent properties imparted by the methoxy-substituted aromatic backbone.

Overview and Key Applications

This compound is a readily available chemical intermediate that can be chemically transformed into a bifunctional monomer suitable for polymerization. The presence of the methoxy group on the aromatic ring can enhance solubility and modify the thermal and mechanical properties of the resulting polymer. The general synthetic strategy involves the initial reduction of the nitro functional group to an amine, yielding 2-methoxy-5-aminobenzoic acid. This amino acid monomer can then undergo self-polycondensation to form a polyamide with a regularly repeating structure.

Potential Applications:

  • High-Performance Materials: Aromatic polyamides are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in demanding environments.

  • Advanced Coatings and Films: The solubility and film-forming properties of these polymers can be tailored for specialty coatings and thin films.

  • Biomedical Materials: The polyamide backbone can be functionalized for use in drug delivery systems and other biomedical applications.

Physicochemical Properties

A summary of the key physicochemical properties of the monomer and its reduced form is provided below.

PropertyThis compound[1]2-Methoxy-5-aminobenzoic Acid[2]
CAS Number 40751-89-16705-03-9
Molecular Formula C₈H₇NO₅C₈H₉NO₃
Molecular Weight 197.14 g/mol 167.16 g/mol
Appearance SolidSolid
Melting Point Not specified148-152 °C
Solubility Not specifiedSoluble in some organic solvents

Experimental Protocols

This section details the experimental procedures for the synthesis of poly(2-methoxy-5-benzamide) from this compound.

Step 1: Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to an amino group to form 2-methoxy-5-aminobenzoic acid via catalytic hydrogenation. This method is known for its high yield and clean conversion.

Materials and Equipment:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂) supply with a balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 30.0 g, 152.2 mmol) in anhydrous THF (250 mL).[3]

  • Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[3]

  • Seal the flask and purge with hydrogen gas. Inflate a balloon with hydrogen gas and attach it to the flask to maintain a hydrogen atmosphere.[3]

  • Stir the reaction mixture vigorously at room temperature for 18 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methoxy-5-aminobenzoic acid as a solid. A typical yield for a similar reaction is around 98%.[3]

G cluster_reduction Step 1: Reduction Workflow Start Start Dissolve Dissolve this compound in THF Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation React under H2 Atmosphere (18h) Add_Catalyst->Hydrogenation Filter Filter through Celite Hydrogenation->Filter Evaporate Concentrate Filtrate Filter->Evaporate End 2-Methoxy-5-aminobenzoic acid Evaporate->End G cluster_polycondensation Step 2: Polycondensation Workflow Start_Poly Start_Poly Dissolve_Monomer Dissolve Monomer & LiCl in NMP/Pyridine Start_Poly->Dissolve_Monomer Add_TPP Add Triphenyl Phosphite Dissolve_Monomer->Add_TPP Polymerize Heat at 100-115°C (3-5h) Add_TPP->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End_Poly Poly(2-methoxy-5-benzamide) Dry->End_Poly G Start_Material This compound (Starting Material) Monomer 2-Methoxy-5-aminobenzoic acid (Bifunctional Monomer) Start_Material->Monomer Reduction Polymer Poly(2-methoxy-5-benzamide) (Aromatic Polyamide) Monomer->Polymer Polycondensation Properties Desired Polymer Properties (Thermal Stability, Solubility, etc.) Polymer->Properties Determines

References

Application Notes and Protocols for the Nitration of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted benzoic acids is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and other fine chemicals. 2-Methoxybenzoic acid presents a unique case for electrophilic aromatic substitution due to the presence of two directing groups with opposing electronic effects: the ortho-, para-directing methoxy group and the meta-directing carboxylic acid group. This leads to the formation of a mixture of nitro-isomers. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific nitro-2-methoxybenzoic acid derivatives.

This document provides detailed protocols for the nitration of 2-methoxybenzoic acid, a summary of the expected outcomes, and a discussion on the factors influencing isomer distribution.

Reaction and Signaling Pathway

The nitration of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

The methoxy group (-OCH₃) is an activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-director, withdrawing electron density from the ring. The interplay of these two groups determines the position of the incoming nitro group.

Nitration_Pathway cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid Intermediates Sigma Complex (Resonance Stabilized Carbocation) NO2+->Intermediates 2MBA 2-Methoxybenzoic Acid 2MBA->Intermediates + NO2+ Products Mixture of Nitro-2-methoxybenzoic Acid Isomers Intermediates->Products - H+

Figure 1. General signaling pathway for the nitration of 2-methoxybenzoic acid.

Quantitative Data Summary

Product IsomerSubstitution PatternExpected Yield
2-Methoxy-3-nitrobenzoic acidOrtho to -OCH₃, Ortho to -COOHMinor Product
2-Methoxy-4-nitrobenzoic acidMeta to -OCH₃, Meta to -COOHPossible Product
2-Methoxy-5-nitrobenzoic acidPara to -OCH₃, Meta to -COOHMajor Product
2-Methoxy-6-nitrobenzoic acidOrtho to -OCH₃, Ortho to -COOHMinor Product

Note: The expected yields are qualitative predictions based on electrophilic aromatic substitution principles. Actual yields may vary based on experimental conditions.

Experimental Protocols

The following is a general protocol for the nitration of 2-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:
  • 2-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • pH paper or pH meter

Workflow Diagram

Nitration_Workflow start Start dissolve Dissolve 2-methoxybenzoic acid in concentrated H2SO4 at 0-5 °C start->dissolve prepare_nitrating_mix Prepare nitrating mixture (HNO3 + H2SO4) and cool to 0-5 °C dissolve->prepare_nitrating_mix add_nitrating_mix Slowly add nitrating mixture to the 2-methoxybenzoic acid solution (maintain temperature at 0-5 °C) prepare_nitrating_mix->add_nitrating_mix react Stir the reaction mixture at 0-5 °C for 1-2 hours add_nitrating_mix->react quench Pour the reaction mixture onto crushed ice react->quench precipitate Allow the product to precipitate quench->precipitate filter Filter the crude product using a Büchner funnel precipitate->filter wash Wash the product with cold water until the filtrate is neutral filter->wash dry Dry the product wash->dry analyze Analyze the product mixture (e.g., by NMR, HPLC) to determine isomer distribution and yield dry->analyze end End analyze->end

Figure 2. Experimental workflow for the nitration of 2-methoxybenzoic acid.

Detailed Procedure:
  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, add 10.0 g (65.7 mmol) of 2-methoxybenzoic acid.

    • Place the flask in an ice-water bath and slowly add 40 mL of concentrated sulfuric acid while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature between 0 and 5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully add 7.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid.

    • Cool this mixture in an ice-water bath to between 0 and 5 °C.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methoxybenzoic acid over a period of 30-60 minutes. Use a dropping funnel for this addition.

    • It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions and control the regioselectivity.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation:

    • In a large beaker, prepare a slurry of approximately 200 g of crushed ice and 200 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. A precipitate should form.

    • Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Drying and Analysis:

    • Press the solid as dry as possible on the filter paper.

    • Transfer the crude product to a watch glass and allow it to air dry, or dry it in a desiccator over a suitable drying agent.

    • Determine the total yield of the mixed nitro-isomers.

    • The composition of the product mixture can be determined by techniques such as ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing the product to known standards of the individual isomers.

Conclusion

The nitration of 2-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the competing directing effects of an activating and a deactivating group. The provided protocol offers a general method for this transformation. Researchers should be aware that a mixture of isomers is the likely outcome, and subsequent purification steps, such as fractional crystallization or chromatography, will be necessary to isolate a specific isomer. Further optimization of reaction conditions, including temperature, reaction time, and the choice of nitrating agent, may allow for the preferential formation of a desired isomer.

Application Notes and Protocols: Synthesis of 2-Methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other biologically active molecules. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring and the properties of the resulting derivatives. This document provides a detailed experimental protocol for the synthesis of a representative amide derivative, 2-methoxy-5-nitrobenzamide, a common structural motif in medicinal chemistry.

Key Applications in Drug Development

Derivatives of this compound are explored in various therapeutic areas. The amide functionality is a cornerstone of many drug molecules, contributing to their stability and ability to form crucial hydrogen bonds with biological targets. The nitroaromatic scaffold, while sometimes associated with toxicity, can also be a key pharmacophore or a precursor to an amino group, which opens up a vast array of further derivatization possibilities for structure-activity relationship (SAR) studies.

Experimental Protocols

The following two-step protocol details a reliable method for the synthesis of 2-methoxy-5-nitrobenzamide, starting from this compound. The procedure is adapted from a standard method for the synthesis of a closely related isomer, 5-methoxy-2-nitrobenzamide.[1]

Part 1: Synthesis of 2-Methoxy-5-nitrobenzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (for removal of excess thionyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas trap (to absorb HCl and SO₂ byproducts)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 2-methoxy-5-nitrobenzoyl chloride is typically a solid or oil and is used in the next step without further purification.

Part 2: Synthesis of 2-Methoxy-5-nitrobenzamide

This step involves the reaction of the synthesized acid chloride with an amine (in this case, ammonia) to form the final amide product.

Materials:

  • Crude 2-Methoxy-5-nitrobenzoyl chloride from Part 1

  • Concentrated aqueous ammonia (e.g., 25-30%)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Beaker or flask for the reaction

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Dissolve the crude 2-methoxy-5-nitrobenzoyl chloride in a minimal amount of an anhydrous solvent like dichloromethane or tetrahydrofuran.

  • In a separate beaker, cool an excess of concentrated aqueous ammonia in an ice bath to 0-5°C with vigorous stirring.

  • Slowly add the solution of 2-methoxy-5-nitrobenzoyl chloride dropwise to the cold, stirring ammonia solution. A precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any ammonium salts.

  • Dry the purified 2-methoxy-5-nitrobenzamide, for instance, in a vacuum oven at a low temperature (e.g., 50-60°C).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative amide derivative. The data for the synthesis of the isomeric 5-methoxy-2-nitrobenzamide is provided as a reference, with an expected similar outcome for the target compound.[1]

ParameterStep 1: Acid Chloride FormationStep 2: Amide FormationFinal Product: 2-Methoxy-5-nitrobenzamide
Starting Material This compound2-Methoxy-5-nitrobenzoyl chloride-
Key Reagents Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (cat.)Concentrated Aqueous Ammonia-
Solvent Neat or an inert solvent like TolueneDichloromethane or THF for the acid chloride-
Reaction Temperature Reflux (approx. 80-90°C)0-5°C-
Reaction Time 1-3 hours0.5-1 hour-
Typical Yield Assumed to be high (>90%)~80% (based on the isomeric product[1])-
Melting Point --Data not available
Molecular Formula C₈H₆ClNO₄-C₈H₈N₂O₄
Molecular Weight 215.59 g/mol -196.16 g/mol

Experimental Workflow and Signaling Pathway Diagrams

The synthesis of 2-methoxy-5-nitrobenzamide from this compound can be visualized as a two-step linear process.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Methoxy-5-nitrobenzoic Acid B 2-Methoxy-5-nitrobenzoyl Chloride A->B + SOCl₂, DMF (cat.) Reflux C 2-Methoxy-5-nitrobenzamide B->C + aq. NH₃ 0-5 °C

Caption: Synthetic workflow for 2-Methoxy-5-nitrobenzamide.

References

Characterization of 2-Methoxy-5-nitrobenzoic Acid: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxy-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its unique molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, necessitates comprehensive analytical characterization to ensure identity, purity, and stability. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound, tailored for researchers, scientists, and professionals in drug development.

General Analytical Workflow

A systematic approach is crucial for the complete characterization of a chemical entity. The process begins with sample preparation, followed by a series of spectroscopic and chromatographic analyses to confirm the structure and assess purity. The final step involves comprehensive data analysis and interpretation to ensure the material meets all quality specifications.

General Analytical Workflow for this compound cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_data Step 3: Data Interpretation Sample Sample Acquisition (this compound) Dissolution Dissolution in Appropriate Solvents (e.g., DMSO-d6, Acetonitrile, Methanol) Sample->Dissolution Spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis, MS) Dissolution->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC-MS) Dissolution->Chromatography Thermal Thermal Analysis (DSC/TGA) Dissolution->Thermal DataProcessing Data Processing & Analysis Spectroscopy->DataProcessing Chromatography->DataProcessing Thermal->DataProcessing StructureConfirm Structural Confirmation DataProcessing->StructureConfirm PurityAssess Purity Assessment DataProcessing->PurityAssess Report Final Report & Certificate of Analysis StructureConfirm->Report PurityAssess->Report

Caption: General workflow for the analytical characterization of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is highly effective, separating the compound from potential impurities based on polarity. The acidic nature of the analyte requires an acidified mobile phase to ensure it is in a neutral, protonated state, which promotes better retention and peak shape on a non-polar stationary phase like C18.[2][3] UV detection is suitable due to the chromophoric nature of the aromatic ring and nitro group.

Quantitative Data Summary: HPLC

Parameter Typical Value Reference
Column C18, 250 mm x 4.6 mm, 5 µm particle size [2]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) [2]
Flow Rate 1.0 mL/min [3]
Detection UV at 254 nm (or wavelength of max absorbance) [2]

| Column Temperature | 30 °C |[2] |

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. The final mobile phase can be a mixture of this aqueous component and acetonitrile. A common starting point is a 50:50 (v/v) ratio for an isocratic method, or a gradient can be developed for more complex sample matrices.[3] Filter and degas the mobile phase components prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This produces a standard solution of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution using the same procedure as the standard solution.

  • Chromatographic Analysis: Set up the HPLC system with the conditions specified in the table above. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard and sample solutions in triplicate.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification can be performed by comparing the peak area of the sample to that of the reference standard.

HPLC Analysis Workflow A Prepare Mobile Phase (e.g., ACN:H2O w/ 0.1% H3PO4) C Equilibrate HPLC System & C18 Column A->C B Prepare Standard & Sample Solutions (100 µg/mL) D Inject Sample (10 µL) B->D C->D System Ready E Separate Analytes D->E F Detect by UV (254 nm) E->F G Process Chromatogram F->G H Calculate Purity & Assay G->H

Caption: Workflow for HPLC purity and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.[4] For this compound, characteristic signals are expected for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. Deuterated solvents like DMSO-d₆ are commonly used.[4]

Quantitative Data Summary: NMR | ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxylic Acid | ~13.5 | Broad Singlet | -COOH | | Aromatic | ~8.4 | Doublet | H-6 | | Aromatic | ~8.2 | Doublet of Doublets | H-4 | | Aromatic | ~7.4 | Doublet | H-3 | | Methoxy | ~3.9 | Singlet | -OCH₃ | | ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) ppm (Predicted) | Assignment | | Carbonyl | ~166 | C=O | | Aromatic | ~160 | C-OCH₃ | | Aromatic | ~145 | C-NO₂ | | Aromatic | ~140 | C-COOH | | Aromatic | ~128 | C-4 | | Aromatic | ~125 | C-6 | | Aromatic | ~115 | C-3 | | Methoxy | ~57 | -OCH₃ |

Note: Predicted chemical shifts are based on data for structurally similar compounds like methyl 2-methoxy-5-nitrobenzoate and general substituent effects. Actual values may vary.[2][5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • NMR Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).

  • ¹H NMR Parameters: Use a standard single-pulse program over a spectral width of 0-15 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program over a spectral width of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum, perform baseline correction, and reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the N-O stretches of the nitro group, the C-O stretch of the methoxy group, and C-H and C=C vibrations of the aromatic ring.[1]

Quantitative Data Summary: FTIR

Wavenumber (cm⁻¹) Functional Group Assignment Vibration Type
3300 - 2500 Carboxylic Acid O-H Stretch (broad, due to H-bonding)
3100 - 3000 Aromatic =C-H Stretch
1720 - 1680 Carboxylic Acid C=O Stretch
1600 - 1450 Aromatic C=C Stretch
1550 - 1475 Nitro Group N-O Asymmetric Stretch
1350 - 1300 Nitro Group N-O Symmetric Stretch

| 1300 - 1200 | Aryl Ether / Carboxylic Acid | C-O Stretch |

Note: These are typical ranges. Specific peak positions can be found in spectral databases.[6][7]

Experimental Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.[1]

  • Sample Preparation (KBr Pellet): Alternatively, mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying and quantifying volatile impurities. Electron Ionization (EI) is a common technique that causes fragmentation, providing a characteristic fingerprint for the molecule. The molecular ion peak [M]⁺ should correspond to the molecular weight of the compound (197.14 g/mol ).[1]

Quantitative Data Summary: Mass Spectrometry

m/z (mass-to-charge ratio) Proposed Fragment Identity
197 [M]⁺ Molecular Ion
180 [M - OH]⁺ Loss of hydroxyl radical from carboxylic acid
166 [M - OCH₃]⁺ Loss of methoxy radical
151 [M - NO₂]⁺ Loss of nitro group
152 [M - COOH]⁺ Loss of carboxyl radical

| 105 | [C₇H₅O]⁺ | [M - OH - NO₂]⁺ |

Note: Fragmentation is based on typical patterns for aromatic carboxylic acids and nitro compounds.[8][9]

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and thermal stability.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions to confirm the structure.

GC-MS Analysis Workflow A Prepare Dilute Sample (in volatile solvent) B Inject into GC A->B C Vaporize & Separate on Capillary Column B->C D Transfer to MS C->D E Ionize (EI, 70 eV) & Fragment D->E F Separate Ions by m/z E->F G Detect Ions F->G H Generate Mass Spectrum G->H I Correlate with Library & Interpret Fragments H->I

Caption: Workflow for Gas Chromatography-Mass Spectrometry analysis.

Thermal Analysis (DSC/TGA)

Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing the thermal stability of this compound. DSC measures heat flow to detect phase transitions like melting and decomposition, while TGA measures changes in mass as a function of temperature. For nitroaromatic compounds, these analyses are critical for determining safe handling and storage temperatures, as they can undergo energetic decomposition.[10][11] Studies on nitrobenzoic acid isomers show significant exothermic decomposition at elevated temperatures.[10]

Quantitative Data Summary: Thermal Analysis

Parameter Description Typical Range for Nitrobenzoic Acids Reference
Melting Point (Tₘ) Temperature of solid-to-liquid phase transition Varies by isomer
Onset Decomposition Temp. (Tₒ) Temperature at which significant decomposition begins 125 - 200 °C (weight loss starts) [10]
Peak Decomposition Temp. (Tₑₓₒ) Temperature of maximum exothermic heat flow during decomposition 250 - 400 °C (exothermic stage) [10]

| Decomposition Enthalpy (ΔH₁) | Heat released during decomposition | 335 - 1004 J/g |[10][12] |

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert nitrogen gas flow (e.g., 50 mL/min), to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis:

    • TGA: Analyze the thermogram for the onset temperature of mass loss and the total percentage of mass lost.

    • DSC: Analyze the thermogram to determine the melting point (endotherm) and the onset temperature and enthalpy of any exothermic decomposition events.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methoxy-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2-methoxybenzoic acid. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene ring.[1]

Q2: What are the critical parameters to control during the nitration of 2-methoxybenzoic acid?

Careful control of reaction conditions is essential to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts.[1] Key parameters include:

  • Temperature: Maintaining a low temperature (typically between 0-5°C) is crucial for controlling regioselectivity and preventing unwanted side reactions.[1]

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the necessary nitronium ion (NO₂⁺).[1]

  • Molar Ratios: The stoichiometry of the reactants is a critical factor. An excess of the nitrating agent can lead to over-nitration, while an insufficient amount will result in incomplete conversion.

  • Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal duration.[1]

Q3: What are the common impurities and side products in this synthesis?

Common impurities can include unreacted starting material, regioisomers (such as 2-methoxy-3-nitrobenzoic acid or 2-methoxy-6-nitrobenzoic acid), and dinitrated byproducts. The formation of these impurities is often influenced by the reaction temperature and the concentration of the nitrating agent.

Q4: How can I purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, can be used.[2] For persistent color impurities, treatment with activated charcoal during recrystallization can be effective.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Suboptimal temperature. - Product loss during workup.- Monitor the reaction to completion using TLC or HPLC. - Ensure the reaction temperature is maintained within the optimal range. - Minimize product loss by carefully transferring materials and using cold solvents for washing the precipitate.
Formation of Multiple Isomers - Incorrect reaction temperature. - Inappropriate addition rate of nitrating agent.- Maintain a consistently low temperature (0-5°C) to enhance regioselectivity.[1] - Add the nitrating agent slowly and dropwise with vigorous stirring to ensure a uniform reaction temperature.
Product is Discolored (e.g., dark yellow or brown) - Presence of colored impurities. - Oxidation of the product.- During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] - Conduct the purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
Runaway Reaction (Vigorous gas evolution, rapid temperature increase) - Addition of nitrating agent is too fast. - Inadequate cooling.- Immediately immerse the reaction vessel in a larger ice-salt bath to cool it down. - In the future, add the nitrating mixture very slowly with efficient stirring and continuous temperature monitoring.[3]
"Oiling out" during Recrystallization - Solution is supersaturated too quickly. - Unsuitable solvent system.- Reheat the solution to redissolve the oil and add a small amount of additional "good" solvent. - Allow the solution to cool more slowly. - If the problem persists, consider a different solvent system.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent concentrations.

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly and in portions, add 5.0 g of 2-methoxybenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-methoxybenzoic acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

  • Allow the ice to melt completely. The crude this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold water to remove residual acid.

  • Dry the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Distilled Water

  • Activated Charcoal (optional)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • To the hot ethanol solution, add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified this compound in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 2-Methoxybenzoic acid in cold concentrated H2SO4 start->dissolve prepare_nitrating_mix Prepare nitrating mixture (H2SO4 + HNO3) and cool dissolve->prepare_nitrating_mix nitration Slowly add nitrating mixture to the reaction flask at 0-5°C prepare_nitrating_mix->nitration reaction Stir at 0-5°C and monitor by TLC nitration->reaction quench Pour reaction mixture onto crushed ice reaction->quench filtration Filter the crude product quench->filtration wash Wash with cold water filtration->wash dry Dry the crude product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree for Synthesis start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities discoloration Product Discolored start->discoloration check_completion Check reaction completion (TLC/HPLC) low_yield->check_completion check_temp Verify reaction temperature low_yield->check_temp check_workup Review workup procedure low_yield->check_workup adjust_temp Adjust temperature control (0-5°C) impurities->adjust_temp slow_addition Slow down reagent addition impurities->slow_addition charcoal Use activated charcoal during recrystallization discoloration->charcoal inert_atmosphere Use inert atmosphere discoloration->inert_atmosphere

Caption: Troubleshooting guide for synthesis issues.

References

Technical Support Center: Purification of Crude 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Methoxy-5-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include:

  • Unreacted Starting Materials: Such as 2-methoxybenzoic acid.

  • Isomeric Byproducts: Nitration of 2-methoxybenzoic acid can lead to the formation of other isomers, such as 2-Methoxy-3-nitrobenzoic acid and 2-Methoxy-6-nitrobenzoic acid.

  • Over-nitrated Products: Dinitro-substituted byproducts may also be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up, like sulfuric acid and nitric acid, may be carried over.

Q2: My purified this compound is discolored (e.g., yellow or brown) instead of the expected white to off-white powder. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities, such as nitrophenolic compounds, or oxidation byproducts.

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Inert Atmosphere: If oxidation is suspected, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: After recrystallization, I have a low yield of purified product. What are the possible reasons and how can I improve the recovery?

A3: Low recovery is a common issue in recrystallization. The primary causes and their remedies are:

  • Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling. To rectify this, use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent this.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If the solubility is still significant at low temperatures, you will lose product to the filtrate. You may need to screen for a better solvent or use a mixed-solvent system. For this compound, an ethanol/water mixture is a good starting point.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and incomplete precipitation. Allow the solution to cool slowly to room temperature before placing it in an ice bath for at least 30 minutes to maximize crystal formation.

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the solid is lower than the boiling point of the solvent.

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to ensure the saturation point is reached at a lower temperature upon cooling.

  • Change the solvent system: If the problem persists, the chosen solvent may not be suitable. Try a different solvent or adjust the ratio of the solvent mixture.

  • Induce crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of pure this compound.

Data Presentation

Table 1: Solubility of Structurally Similar Nitrobenzoic Acids
Solvent2-Hydroxy-5-nitrobenzoic acid Solubility3-Nitrobenzoic Acid Solubility in Ethanol ( g/100g )
Water1g in 1475ml (cold)[1]-
Hot WaterSoluble[1]-
EthanolFreely Soluble[1]49.5 at 50°C
Diethyl EtherFreely Soluble[1]-

Note: This data serves as a proxy. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for this compound.

Table 2: Suggested Starting Conditions for Purification Techniques
Purification TechniqueRecommended Solvents/Mobile PhaseExpected PurityKey Considerations
RecrystallizationEthanol/Water mixture>98%Use a minimal amount of hot solvent; cool slowly.
Column ChromatographyHexane/Ethyl Acetate gradient>99%Determine Rf by TLC first; typical Rf for product should be 0.2-0.4.
HPLC (for analysis)Acetonitrile/Water with 0.1% Phosphoric Acid-Use a C18 reverse-phase column.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the solution is saturated.

  • Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes just clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using flash column chromatography.

  • Stationary and Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, select an appropriate solvent system (mobile phase) that provides good separation of the desired compound from its impurities on a silica gel plate (stationary phase). A typical starting mobile phase is a mixture of hexane and ethyl acetate. A target Rf value for the product should be around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel and dry it before loading it onto the column.

  • Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimal hot ethanol charcoal Add activated charcoal (optional for color) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter add_water Add hot water to cloud point hot_filter->add_water redissolve Add drops of hot ethanol to clarify add_water->redissolve cool Slowly cool to RT, then ice bath redissolve->cool filter_wash Vacuum filter and wash with cold solvent cool->filter_wash dry Dry purified crystals filter_wash->dry

Caption: A typical workflow for the purification of this compound via recrystallization.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Purification Issue too_much_solvent Too much solvent used? start->too_much_solvent premature_cryst Premature crystallization? start->premature_cryst incomplete_cool Incomplete cooling? start->incomplete_cool discolored Discolored product? start->discolored oiling_out Product 'oils out'? start->oiling_out reduce_solvent Use minimum hot solvent too_much_solvent->reduce_solvent Yes preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes cool_longer Cool in ice bath for >30 min incomplete_cool->cool_longer Yes use_charcoal Use activated charcoal discolored->use_charcoal Yes adjust_solvent Adjust solvent system/ Add more 'good' solvent oiling_out->adjust_solvent Yes

Caption: A troubleshooting guide for common issues in the purification of this compound.

References

Identification and removal of impurities in 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 2-Methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities in this compound typically originate from its synthesis, which is most commonly the nitration of 2-methoxybenzoic acid. These impurities can be categorized as:

  • Unreacted Starting Material: Residual 2-methoxybenzoic acid.

  • Regioisomers: The formation of other positional isomers during nitration is a significant source of impurities. The primary isomeric impurities are 2-Methoxy-3-nitrobenzoic acid and 2-Methoxy-6-nitrobenzoic acid. The directing effects of the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) on the aromatic ring influence the distribution of these isomers.

  • Dinitrated Byproducts: Under harsh reaction conditions, dinitration of the aromatic ring can occur, leading to impurities such as 2-Methoxy-3,5-dinitrobenzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up procedures, such as sulfuric acid and nitric acid, may be present in trace amounts.

Q2: My purified this compound appears discolored (e.g., yellow or brownish). What is the cause and how can I resolve it?

A2: Discoloration in the final product is often indicative of persistent colored impurities or potential degradation of the product.

  • Troubleshooting:

    • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Inert Atmosphere: If oxidation of the product is suspected, carrying out the purification steps under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.

Q3: I am experiencing low recovery after recrystallization. What are the potential reasons and how can I improve the yield?

A3: Low recovery during recrystallization is a common challenge. Several factors can contribute to this issue:

  • Troubleshooting:

    • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to completely dissolve the solid.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

    • Premature Crystallization: If the product crystallizes prematurely during hot filtration, ensure that the funnel and receiving flask are pre-heated.

    • Inappropriate Solvent System: The chosen solvent may be too good of a solvent even at low temperatures. A mixed solvent system, such as ethanol and water, can be optimized to improve recovery.

Q4: The purified product shows a broad melting point range. What does this indicate and how can it be rectified?

A4: A broad melting point range is a classic sign of an impure compound.

  • Troubleshooting:

    • Residual Impurities: The presence of isomeric impurities or residual starting materials will depress and broaden the melting point range.

    • Further Purification: If a single recrystallization does not yield a product with a sharp melting point, a second recrystallization may be necessary. Alternatively, other purification techniques like acid-base extraction or column chromatography can be employed.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvents.

Quantitative Data for Recrystallization:

ParameterValue/RangeNotes
Solvent System Ethanol/WaterThe ratio should be optimized for each batch, typically starting with dissolving in a minimal amount of hot ethanol.
Crude to Solvent Ratio ~1 g crude / 5-10 mL EthanolThis is an approximate starting point and should be adjusted to achieve complete dissolution in minimal hot solvent.
Expected Recovery 70-90%Recovery is dependent on the purity of the crude material and the optimization of the recrystallization process.
Purity (Post-Recrystallization) >99%Purity should be assessed by HPLC and melting point analysis.
HPLC Method for Impurity Profiling

This High-Performance Liquid Chromatography (HPLC) method is suitable for the identification and quantification of impurities in this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Also, prepare standard solutions of potential impurities (if available).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the main component and impurities by comparing their retention times with those of the standards.

  • Quantification: Determine the percentage of each impurity by calculating the area of each peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Methoxybenzoic Acid nitration Nitration (HNO3/H2SO4) start->nitration crude Crude Product (with impurities) nitration->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying hplc HPLC Analysis drying->hplc nmr NMR Analysis drying->nmr pure_product Pure 2-Methoxy-5- nitrobenzoic Acid hplc->pure_product Purity >99% nmr->pure_product Structure Confirmed

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_discoloration Discoloration cluster_low_yield Low Yield cluster_impurity Impurity start Problem Identified discoloration Discolored Product start->discoloration low_yield Low Recovery start->low_yield broad_mp Broad Melting Point start->broad_mp charcoal Use Activated Charcoal in Recrystallization discoloration->charcoal inert Purify under Inert Atmosphere discoloration->inert min_solvent Use Minimum Hot Solvent low_yield->min_solvent slow_cool Slow Cooling low_yield->slow_cool optimize_solvent Optimize Solvent System low_yield->optimize_solvent re_recrystallize Repeat Recrystallization broad_mp->re_recrystallize other_purification Consider Acid-Base Extraction or Chromatography broad_mp->other_purification

Caption: A logical troubleshooting guide for common issues in the purification of this compound.

Strategies to improve the yield of 2-Methoxy-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Nitration of 2-Methoxybenzoic acid: This involves the direct electrophilic nitration of the aromatic ring of 2-methoxybenzoic acid.

  • Oxidation of 2-Methoxy-5-nitrotoluene: This route involves the oxidation of the methyl group of 2-Methoxy-5-nitrotoluene to a carboxylic acid.

Q2: Which synthesis route generally provides a higher yield?

A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. The nitration of 2-methoxybenzoic acid can be very efficient, with yields reportedly high if the reaction is well-controlled.[1] However, the oxidation of 2-methoxy-5-nitrotoluene can also provide good yields, though it may require careful selection of the oxidizing agent and reaction parameters to avoid side reactions.[2][3]

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: In the nitration route , the most common impurities are isomeric nitrobenzoic acids, such as 2-methoxy-3-nitrobenzoic acid and 2-methoxy-6-nitrobenzoic acid. Dinitrated byproducts can also form under harsh conditions.[4][5] For the oxidation route , common impurities include unreacted starting material (2-methoxy-5-nitrotoluene) and potentially byproducts from over-oxidation or ring cleavage, depending on the strength of the oxidizing agent used.[6]

Q4: How can I purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.[7][8]

Troubleshooting Guides

Route 1: Nitration of 2-Methoxybenzoic Acid
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete Reaction: Insufficient nitrating agent or reaction time.- Ensure the correct stoichiometry of the nitrating mixture ( nitric and sulfuric acid).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[9]
Product Loss During Workup: The product may have some solubility in the acidic aqueous workup solution.- Pour the reaction mixture onto a large amount of crushed ice to ensure rapid and complete precipitation.- Wash the filtered product with ice-cold water to minimize dissolution.[4]
Formation of Multiple Isomers (Impure Product) High Reaction Temperature: Nitration at higher temperatures can lead to the formation of undesired isomers.- Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent.[5] - Add the nitrating agent slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.
Incorrect Acid Ratio: The ratio of sulfuric acid to nitric acid can influence regioselectivity.- Use a well-established ratio of concentrated sulfuric acid to concentrated nitric acid (commonly 2:1 v/v).
Dark Brown or Black Reaction Mixture Oxidation of the Starting Material: The methoxy group can be susceptible to oxidation by nitric acid, especially at elevated temperatures.- This indicates a runaway reaction. Immediately cool the reaction vessel in a larger ice-salt bath if safe to do so.- Ensure very slow addition of the nitrating mixture and maintain a consistently low temperature.[10]
Route 2: Oxidation of 2-Methoxy-5-nitrotoluene
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete Oxidation: Insufficient oxidizing agent, reaction time, or temperature.- Use a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate).- Increase the reaction time and/or gently heat the reaction mixture, monitoring the progress by TLC.[6]
Poor Solubility of Reactants: The organic starting material may not be fully accessible to the aqueous oxidizing agent.- Employ a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.- Use a co-solvent system like acetone/water or tert-butanol/water to improve solubility.[6]
Presence of Unreacted Starting Material Insufficient Oxidant or Reaction Time: The oxidation did not proceed to completion.- Increase the amount of potassium permanganate in increments.- Prolong the reaction time, monitoring by TLC until the starting material spot disappears.[6]
Formation of a Brown Precipitate (MnO₂) that is Difficult to Filter Reduction of Permanganate: This is the expected byproduct of the oxidation reaction.- After the reaction is complete, add a reducing agent like sodium bisulfite or oxalic acid to the acidic solution to dissolve the manganese dioxide, forming soluble manganese(II) salts, which simplifies filtration.
Product is Off-Color (Yellow or Brown) Presence of Impurities: May be due to residual manganese dioxide or colored organic byproducts.- Ensure all manganese dioxide has been removed during the workup.- Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and structurally similar compounds. Direct comparative data for this compound under various conditions is limited in the literature; therefore, some data is extrapolated from analogous reactions.

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Nitration 2-Methoxybenzoic acidConc. HNO₃, Conc. H₂SO₄0 - 101 - 375 - 90[4][5][11]
Oxidation 2-Methoxy-5-nitrotolueneKMnO₄, H₂O/BaseReflux2 - 660 - 85[2][3][12]

*Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-methoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture.[7]

Protocol 2: Synthesis of this compound via Oxidation of 2-Methoxy-5-nitrotoluene

Materials:

  • 2-Methoxy-5-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) (optional)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-nitrotoluene and a solution of sodium carbonate or sodium hydroxide in water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate powder in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint purple color persists.

  • Continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. (Alternatively, acidify the mixture and add sodium bisulfite to dissolve the MnO₂).

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid or sulfuric acid until the pH is approximately 2.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the product with cold deionized water and dry.

  • Purify the crude product by recrystallization.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2-Methoxybenzoic Acid in H₂SO₄ reaction Nitration at 0-5 °C start->reaction nitrating_mix Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mix->reaction quench Quench on Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Drying wash->dry recrystallize Recrystallization dry->recrystallize product Pure 2-Methoxy-5- nitrobenzoic Acid recrystallize->product

Caption: Experimental workflow for the nitration of 2-methoxybenzoic acid.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 2-Methoxy-5-nitrotoluene + Base reflux Reflux start->reflux oxidant KMnO₄ oxidant->reflux filter_mno2 Filter MnO₂ reflux->filter_mno2 acidify Acidification (pH 2) filter_mno2->acidify filtration Vacuum Filtration acidify->filtration wash Wash with Cold Water filtration->wash dry Drying wash->dry recrystallize Recrystallization dry->recrystallize product Pure 2-Methoxy-5- nitrobenzoic Acid recrystallize->product

Caption: Experimental workflow for the oxidation of 2-methoxy-5-nitrotoluene.

Troubleshooting_Yield start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes workup_loss Loss During Workup? start->workup_loss No increase_time_temp Increase Reaction Time/Temp Monitor by TLC incomplete_rxn->increase_time_temp Yes check_reagents Check Reagent Stoichiometry and Purity incomplete_rxn->check_reagents Yes side_reactions Side Reactions? workup_loss->side_reactions No optimize_workup Optimize Precipitation (Ice) Wash with Cold Solvents workup_loss->optimize_workup Yes control_temp Strict Temperature Control (0-5 °C for Nitration) side_reactions->control_temp Yes slow_addition Slow Reagent Addition side_reactions->slow_addition Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Common side reactions in the synthesis of 2-Methoxy-5-nitrobenzoic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-nitrobenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical laboratory-scale synthesis of this compound involves the nitration of 2-methoxybenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the benzene ring. The methoxy group (-OCH3) and the carboxylic acid group (-COOH) direct the position of the incoming nitro group.

Q2: What are the most likely side reactions to occur during the synthesis of this compound?

Based on analogous nitration reactions of substituted benzoic acids, the primary side reactions include:

  • Formation of Isomeric Impurities: The directing effects of the methoxy and carboxylic acid groups can lead to the formation of other nitro-isomers, such as 2-Methoxy-3-nitrobenzoic acid and 2-Methoxy-4-nitrobenzoic acid. The formation of undesired isomers is a common issue in the nitration of substituted benzene rings.

  • Over-nitration: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitro- or trinitro- derivatives of 2-methoxybenzoic acid can be formed.

  • Oxidation of the Methoxy Group: Strong oxidizing conditions, which can be present during nitration, may lead to the oxidation of the methoxy group.

Q3: How can the formation of isomeric byproducts be minimized?

Controlling the reaction temperature is critical for minimizing the formation of unwanted isomers.[1] It is recommended to perform the nitration at low temperatures, typically between 0°C and 5°C, by using an ice bath.[2] The slow, dropwise addition of the nitrating agent to the solution of 2-methoxybenzoic acid also helps to maintain a low localized concentration of the nitrating agent and control the reaction exotherm, which in turn improves regioselectivity.[1]

Q4: What are the best practices for purifying crude this compound?

Recrystallization is a common and effective method for purifying the crude product. Suitable solvent systems can include dilute ethanol or a mixture of ethanol and water. The choice of solvent should be based on the differential solubility of the desired product and the impurities. For instance, suspending the crude mixture in a solvent where the desired this compound is less soluble than the isomeric byproducts, followed by filtration, can be an effective purification step.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.[2]- Consider extending the reaction time, while carefully monitoring for the formation of side products.
Product loss during workup.- Optimize the pH during the precipitation of the product. Careful acidification is key to maximizing the precipitation of the carboxylic acid.- When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery.
Impure Product (Multiple spots on TLC) Formation of isomeric byproducts.- Strictly control the reaction temperature, keeping it below 5°C during the addition of the nitrating agent.[2]- Ensure the slow and dropwise addition of the nitrating agent with efficient stirring.[1]
Over-nitration.- Use a stoichiometric amount of the nitrating agent.- Avoid excessively high reaction temperatures or prolonged reaction times.
Poor Product Color (e.g., dark brown) Presence of colored impurities from side reactions or degradation.- Consider a recrystallization step with a suitable solvent system to remove colored impurities.- Ensure high-purity starting materials and reagents are used.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the search results, the following is a representative procedure adapted from the synthesis of similar nitrobenzoic acids. Researchers should optimize this protocol for their specific laboratory conditions.

Synthesis of this compound via Nitration of 2-Methoxybenzoic Acid

  • Materials:

    • 2-Methoxybenzoic acid

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Distilled Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

    • Slowly add 2-methoxybenzoic acid to the cold sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.

    • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold in a separate ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 2-methoxybenzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5°C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

    • The solid precipitate is the crude this compound.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude product under vacuum.

    • Further purify the product by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Quantitative Data for Analogous Syntheses

The following table summarizes reported yields for the synthesis of related nitrobenzoic acids, which can serve as a benchmark for the synthesis of this compound.

Starting MaterialProductKey ReagentsTemperature (°C)Time (h)Yield (%)
N-Acetylaminobenzoic Acid5-Nitro-N-acetyl-o-aminobenzoic AcidHNO₃, H₂SO₄< 10370[3]
5-Nitro-N-acetyl-o-aminobenzoic Acid2-Amino-5-nitrobenzoic AcidEthanol, H₂O, HCl811.580[3]
5-Nitroisatin2-Amino-5-nitrobenzoic AcidH₂O₂, NaOH~10274.8[3]
3,4-dimethoxybenzoic acid2-nitro-4,5-dimethoxybenzoic acidnitric acid, water60677[4]

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions 2-Methoxybenzoic_Acid 2-Methoxybenzoic_Acid Nitration Nitration 2-Methoxybenzoic_Acid->Nitration HNO3, H2SO4 2-Methoxy-5-nitrobenzoic_Acid 2-Methoxy-5-nitrobenzoic_Acid Nitration->2-Methoxy-5-nitrobenzoic_Acid Isomer_Formation Isomer_Formation Nitration->Isomer_Formation e.g., 2-Methoxy-3-nitrobenzoic acid Over-nitration Over-nitration Nitration->Over-nitration Dinitro-products

Caption: Synthesis pathway for this compound with potential side reactions.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Check_Temp Was reaction temp. below 5°C? Problem->Check_Temp Low Yield or Impure Product Check_Addition Was nitrating agent added slowly? Check_Temp->Check_Addition Yes Adjust_Temp Improve cooling, use ice-salt bath. Check_Temp->Adjust_Temp No Check_Time Was reaction monitored to completion? Check_Addition->Check_Time Yes Adjust_Addition Ensure slow, dropwise addition with stirring. Check_Addition->Adjust_Addition No Optimize_Purification Optimize recrystallization solvent and procedure. Check_Time->Optimize_Purification Yes Adjust_Time Extend reaction time, continue monitoring. Check_Time->Adjust_Time No End End Optimize_Purification->End Adjust_Temp->Check_Addition Adjust_Addition->Check_Time Adjust_Time->Optimize_Purification

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Methoxy-5-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 2-methoxybenzoic acid resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this reaction are commonly attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the addition of the nitrating mixture is done at a low temperature (0-5 °C) and that the reaction is allowed to stir for a sufficient amount of time, typically 1-2 hours, after the addition is complete.

  • Suboptimal Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises significantly above the recommended 0-15°C range, side reactions such as the formation of dinitro compounds or oxidative degradation can occur, leading to a lower yield of the desired product.[1] Use an ice-salt bath to maintain a low and stable temperature throughout the addition of the nitrating mixture.

  • Presence of Water: Any moisture in the reaction setup can react with the sulfuric acid, generating heat and reducing the effectiveness of the nitrating agent. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.

  • Loss During Workup: Significant product loss can occur during the extraction and purification steps. Ensure the pH is sufficiently acidic during the precipitation of the product from the reaction mixture.

Q2: I am observing the formation of multiple products in my reaction, what are they and how can I improve the selectivity for this compound?

A2: The formation of isomers is a common challenge in the nitration of substituted benzoic acids. In the case of 2-methoxybenzoic acid, the main byproduct is likely 2-methoxy-3-nitrobenzoic acid . This is due to the competing directing effects of the methoxy group (an ortho, para-director) and the carboxylic acid group (a meta-director).

To improve the regioselectivity for the desired 5-nitro isomer:

  • Steric Hindrance: The formation of the 5-nitro isomer is generally favored due to the steric hindrance at the 3-position (ortho to the methoxy group and adjacent to the carboxylic acid group).[1]

  • Temperature Control: Lower reaction temperatures (0-5 °C) can enhance the selectivity of the reaction.

  • Slow Addition of Nitrating Agent: Adding the nitric acid/sulfuric acid mixture dropwise with vigorous stirring ensures a low localized concentration of the nitrating agent, which can help minimize the formation of side products.

If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel or by fractional crystallization.[2]

Q3: The reaction mixture turned dark brown or black. What does this indicate and is the reaction salvageable?

A3: A dark coloration or the formation of a tar-like substance is usually a sign of unwanted side reactions, such as oxidation or polymerization. This is often caused by a loss of temperature control, leading to a runaway reaction. If this occurs, it is generally best to discard the reaction and start over, paying closer attention to maintaining a low temperature and ensuring slow, controlled addition of the nitrating mixture.

Q4: How do I synthesize amide or ester derivatives from this compound?

A4: Standard procedures can be used for the synthesis of amide and ester derivatives:

  • Esterification: Fischer-Speier esterification is a common method. This involves refluxing the this compound in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of a strong acid, such as sulfuric acid.[3]

  • Amidation: A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine. This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine in the presence of a base (like triethylamine or pyridine) to form the amide.[4][5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40751-89-1[1][7]
Molecular Formula C₈H₇NO₅[7]
Molecular Weight 197.14 g/mol [7]
Melting Point 155-158 °C[1]
Appearance Off-white to pale yellow solid

Table 2: Comparison of Reaction Conditions for Nitration

Starting MaterialNitrating AgentTemperatureTypical YieldReference
Benzoic AcidHNO₃ / H₂SO₄0-30 °C~90-96% (of m-nitro)[Organic Syntheses]
2-Methoxybenzoic AcidHNO₃ / H₂SO₄0-15 °CHigh (specific yield not reported)(Inferred from general principles)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of substituted benzoic acids.

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methoxybenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Once the 2-methoxybenzoic acid has completely dissolved, begin the dropwise addition of the nitrating mixture. Maintain the internal temperature between 5-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Methyl 2-Methoxy-5-nitrobenzoate

This protocol is based on the Fischer-Speier esterification method.[3]

Materials:

  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2-Methoxy-5-nitrobenzamide

This protocol utilizes a one-pot synthesis method involving activation with thionyl chloride.[4][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (or desired amine)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1N HCl

  • 1N NaOH

Procedure:

  • In a round-bottom flask, add this compound (1 mmol), the desired amine (1 mmol), and triethylamine (3 mmol) to dichloromethane.

  • At room temperature, add thionyl chloride (1 mmol) to the mixture.

  • Stir the mixture for 15-30 minutes at room temperature. Monitor the reaction by TLC.

  • Evaporate the solvent under reduced pressure.

  • Take up the resulting residue in dichloromethane and wash first with 1N HCl and then with 1N NaOH.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness to afford the corresponding amide.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Nitration Nitration (HNO3, H2SO4, 0-15°C) 2-Methoxybenzoic_Acid->Nitration Crude_Product Crude Product (Mixture of Isomers) Nitration->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product TroubleshootingFlow Start Low Yield or Impure Product Check_Temp Was reaction temperature strictly controlled (0-15°C)? Start->Check_Temp Check_Addition Was nitrating mixture added slowly? Check_Temp->Check_Addition Yes Improve_Cooling Improve cooling (ice-salt bath) Check_Temp->Improve_Cooling No Check_Moisture Were anhydrous conditions maintained? Check_Addition->Check_Moisture Yes Slow_Addition Add nitrating mixture dropwise with vigorous stirring Check_Addition->Slow_Addition No Optimize_Purification Was purification (e.g., recrystallization) optimized? Check_Moisture->Optimize_Purification Yes Dry_Glassware Use oven-dried glassware Check_Moisture->Dry_Glassware No Optimize_Purification->Slow_Addition If still issues Optimize_Solvent Optimize recrystallization solvent system Optimize_Purification->Optimize_Solvent No DerivativeSynthesis cluster_ester Esterification cluster_amide Amidation Acid This compound Ester_Reagents Methanol (CH3OH) cat. H2SO4, Reflux Acid->Ester_Reagents Amide_Step1 1. SOCl2 2. Amine, Et3N Acid->Amide_Step1 Ester_Product Methyl 2-Methoxy-5-nitrobenzoate Ester_Reagents->Ester_Product Amide_Product 2-Methoxy-5-nitrobenzamide Amide_Step1->Amide_Product

References

Technical Support Center: Scale-Up of 2-Methoxy-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 2-Methoxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and what are the primary scale-up concerns?

A1: The most prevalent synthesis route is the electrophilic nitration of 2-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. During scale-up, the primary concerns are managing the highly exothermic nature of the reaction to prevent thermal runaway, controlling the formation of unwanted isomers, and ensuring safe handling of corrosive and toxic reagents.[1][2][3][4] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, demanding robust cooling systems and controlled addition of the nitrating agent.[1][5]

Q2: What are the typical impurities encountered, and how can they be minimized?

A2: Common impurities include unreacted 2-methoxybenzoic acid, regioisomers (such as 2-Methoxy-3-nitrobenzoic acid and 2-Methoxy-6-nitrobenzoic acid), and dinitrated byproducts.[6][7] Minimizing these impurities involves precise temperature control, as higher temperatures can lead to dinitration.[8] Slow, controlled addition of the nitrating mixture into the substrate solution is crucial for minimizing localized "hotspots" that can promote side reactions.[1][2]

Q3: My final product is discolored (brown or dark yellow). What is the cause, and how can I improve its appearance?

A3: Discoloration in the final product is often due to the presence of colored impurities, such as nitrophenols formed from trace impurities in the starting material, or oxidation products.[7] To achieve the desired light-yellow crystalline powder, treatment with activated charcoal during recrystallization is effective for adsorbing colored impurities.[7] Performing the purification steps under an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[7]

Q4: What are the critical safety precautions during the scale-up of this nitration?

A4: Safety is paramount. Key precautions include:

  • Handling Acids: Nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, aprons, and face shields, is mandatory.[8][9][10]

  • Thermal Runaway Prevention: Nitration reactions are highly exothermic.[1] A thermal runaway can occur if the heat generated exceeds the cooling capacity of the reactor, potentially leading to an explosion.[1] This is managed by slow reagent addition, robust cooling, and continuous temperature monitoring.[1][2] An emergency quench plan should be in place.[1]

  • Product Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[11][12] Handle the final product in a well-ventilated area and wear appropriate PPE.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Potential Cause Recommended Action
Low conversion of starting material (TLC/HPLC analysis). Incomplete reaction due to insufficient reaction time or low temperature.Monitor the reaction progress to determine the optimal reaction time.[2] Ensure the reaction temperature is maintained within the optimal range.
Significant product loss during work-up. The product may be partially soluble in the quenching or washing medium.When quenching the reaction with ice water, ensure the product fully precipitates.[2] Use minimal amounts of cold water to wash the filtered product to reduce solubility losses.[5] If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[13]
Formation of dark, tarry substances. Oxidation of the starting material or product due to excessive temperature or overly harsh nitrating conditions.Maintain strict temperature control, keeping the reaction mixture below the recommended maximum temperature.[2] Consider using a milder nitrating agent if tarring is persistent.[14]
Issue 2: Poor Product Purity / Isomer Formation
Symptom Potential Cause Recommended Action
Presence of multiple spots on TLC, indicating a mixture of isomers. Competing directing effects of the methoxy and carboxylic acid groups. Sub-optimal reaction conditions.The methoxy group is an ortho, para-director, while the carboxylic acid group is a meta-director.[4] Lowering the reaction temperature can improve regioselectivity.[4][14] Ensure slow and controlled addition of the nitrating agent to maintain a homogenous reaction mixture.
Product fails to crystallize or "oils out" during recrystallization. The chosen solvent system is not suitable, or the solution is supersaturated at too high a temperature.Re-heat the solution to redissolve the oil, add a small amount of additional "good" solvent (e.g., ethanol), and allow it to cool more slowly.[7] Inducing crystallization by scratching the inside of the flask with a glass rod can be effective.[7] Consider changing the solvent system. A mixture of ethanol and water is often effective.[7]
Crude product is difficult to filter. The precipitate is too fine or amorphous.After quenching, allow the slurry to stir for a longer period, sometimes with gentle warming and then slow cooling, to encourage the growth of larger crystals.

Data Presentation

Table 1: Typical Reaction Parameters for Nitration of Substituted Benzoic Acids

ParameterRecommended Range/ValueRationale
Reaction Temperature 0°C to 10°CCritical for controlling the exothermic reaction and minimizing the formation of dinitrated byproducts and other side reactions.[2][8]
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Standard and effective nitrating mixture for deactivating aromatic rings.[4][8]
Reagent Addition Slow, dropwise additionPrevents temperature spikes and localized high concentrations of the nitrating agent, which can lead to side reactions and safety hazards.[2]
Reaction Time 1-3 hoursTypically sufficient for complete conversion. Should be monitored by TLC or HPLC.[2][15]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Preparation of Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.[2]

  • Reaction Setup: Charge the main reactor with 2-methoxybenzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5°C using a suitable cooling bath (e.g., ice-salt).[15]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxybenzoic acid.[2] The rate of addition should be carefully controlled to maintain the internal temperature between 5-10°C.[15]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.[15] Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[13][15] A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.[13] This removes residual acids.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.[7]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), slowly add hot water (the anti-solvent) to the hot ethanol solution until it becomes slightly cloudy.[7] Then, allow it to cool slowly.

  • Yield Maximization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven.[7]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow prep Prepare Nitrating Mix (HNO₃ + H₂SO₄) react Nitration Reaction (0-10°C) prep->react Slow Addition dissolve Dissolve 2-Methoxy- benzoic Acid in H₂SO₄ dissolve->react quench Quench on Ice-Water react->quench isolate Isolate by Filtration quench->isolate dissolve_crude Dissolve Crude Product in Hot Solvent isolate->dissolve_crude Crude Product charcoal Activated Charcoal (Optional) dissolve_crude->charcoal hot_filter Hot Filtration dissolve_crude->hot_filter charcoal->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate_pure Isolate Pure Product crystallize->isolate_pure

Caption: High-level workflow for synthesis and purification.

G start Low Yield or Purity Issue check_temp Was Temperature Maintained at 0-10°C? start->check_temp check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes improve_cooling Action: Improve Cooling & Temperature Monitoring check_temp->improve_cooling No check_purity Identify Impurities (Isomers, Starting Material) check_addition->check_purity Yes control_addition Action: Implement Strict Addition Rate Control check_addition->control_addition No check_workup Review Quenching & Washing Procedures optimize_workup Action: Use Cold Washes, Consider Extraction check_workup->optimize_workup check_purity->check_workup Impurity Profile OK optimize_conditions Action: Lower Temp, Optimize Recrystallization check_purity->optimize_conditions Isomers/Side Products

Caption: Logical troubleshooting flow for common production issues.

References

Technical Support Center: Stability and Degradation of 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Methoxy-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, light, and oxidizing agents. Due to its functional groups (carboxylic acid, nitro group, and methoxy group on a benzene ring), it is susceptible to various degradation pathways under stress conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure and data from analogous compounds, the expected degradation pathways include:

  • Hydrolysis: The methoxy group can undergo hydrolysis, particularly under acidic or basic conditions, to form 2-Hydroxy-5-nitrobenzoic acid.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide. Studies on nitrobenzoic acid isomers suggest this is a primary thermal degradation pathway.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or an amino group, especially in the presence of reducing agents or under certain photolytic conditions.

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to UV or visible light, which can lead to complex reactions including the formation of nitrophenols or polymerization.[3][4]

  • Oxidative Degradation: The aromatic ring and the methoxy group can be susceptible to oxidation, potentially leading to ring-opening or demethylation.[5]

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light. For solutions, it is recommended to use fresh preparations and store them protected from light, and at a controlled temperature.

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks in HPLC analysis during a stability study.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Identify the Degradant: If using a mass spectrometer (LC-MS), determine the mass of the unexpected peak to help identify the degradation product. For example, a mass corresponding to the loss of a methyl group (demethylation) or the loss of CO2 (decarboxylation) can indicate specific degradation pathways.

    • Review Stress Conditions: Evaluate the experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation.

    • Perform Forced Degradation: To confirm the identity of the degradant peaks, perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) and compare the resulting chromatograms with your sample.

    • Optimize Analytical Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. This may involve adjusting the mobile phase composition, gradient, or column type.

Issue 2: Poor mass balance in a stability study.

  • Possible Cause: Formation of non-UV active or volatile degradation products, or incomplete extraction of the analyte or its degradation products.

  • Troubleshooting Steps:

    • Use a Universal Detector: Consider using a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.

    • Analyze for Volatiles: If thermal degradation is suspected, consider using techniques like Headspace Gas Chromatography (HS-GC) to analyze for volatile degradation products.

    • Review Extraction Procedure: Ensure the extraction method is efficient for both the parent compound and its more polar or non-polar degradation products. Adjust the extraction solvent or technique if necessary.

Data Presentation

Table 1: Thermal Decomposition Data for Nitrobenzoic Acid Isomers (for reference)

IsomerOnset of Decomposition (°C)Peak Decomposition Temp (°C)Decomposition Enthalpy (ΔH, J/g)
o-Nitrobenzoic acid~120-200196335.61 - 542.27
m-Nitrobenzoic acid~125-190181458.62
p-Nitrobenzoic acid~150-2102051003.98

Data adapted from studies on nitrobenzoic acid isomers and may not be directly representative of this compound but provides an indication of the expected thermal behavior.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods used for similar nitrobenzoic acids.[6][7]

  • Instrument and Columns:

    • HPLC system with a UV detector or a photodiode array (PDA) detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of all degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is crucial and should be demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the stressed samples.

Mandatory Visualization

G cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_reduction Reduction cluster_photolytic Photolytic Degradation parent This compound hydrolysis_product 2-Hydroxy-5-nitrobenzoic acid parent->hydrolysis_product H+ or OH- / Heat decarboxylation_product 1-Methoxy-4-nitrobenzene + CO2 parent->decarboxylation_product High Temperature reduction_product 2-Methoxy-5-aminobenzoic acid parent->reduction_product Reducing Agent photolytic_products Complex Mixture (e.g., nitrophenols, polymers) parent->photolytic_products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Study start Start: Define Stability Study Protocol prep Prepare Stock Solution of This compound start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradation Products (LC-MS/MS) analysis->characterization data Analyze Data and Determine Degradation Rate and Pathways characterization->data end End: Stability Profile Established data->end

Caption: Workflow for a typical stability study of a drug substance.

References

Handling and storage best practices for 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Methoxy-5-nitrobenzoic acid. It includes frequently asked questions, a detailed experimental protocol, and troubleshooting guides to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic carboxylic acid derivative.[1] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring methoxy and nitro groups, enhances its reactivity and makes it a valuable building block for more complex molecules.[1]

Q2: What are the main hazards associated with this compound?

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Ingestion may be harmful.[3] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q3: How should this compound be handled safely in the laboratory?

Safe handling of this compound requires the use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[4]

Q4: What are the proper storage conditions for this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep it away from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents, strong bases, and reducing agents, so it should be stored separately from these substances.[4][6]

Q5: What should I do in case of accidental exposure to this compound?

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[5]

Quantitative Data

PropertyValueReference
Molecular FormulaC₈H₇NO₅[2]
Molecular Weight197.14 g/mol [2]
AppearanceLight yellow crystalline powder[2]
Melting Point~165-168 °C[7]
SolubilityLimited solubility in water. Soluble in polar aprotic solvents like DMF and DMSO.[2]

Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of a substituted nitrobenzoic acid to an amine, a common reaction in organic synthesis.

Objective: To synthesize 2-Methoxy-5-aminobenzoic acid from this compound.

Materials:

  • 5-Methoxy-2-nitrobenzoic acid (This is a closely related isomer, the procedure is adaptable)

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) balloon

  • Celite

Procedure:

  • In a reaction flask, dissolve 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL).[6]

  • Carefully add Pd/C (300 mg) to the solution.[6]

  • Secure a hydrogen balloon to the flask and stir the mixture at room temperature.[6]

  • Monitor the reaction for 18 hours.[6]

  • Upon completion, carefully remove the catalyst by filtering the mixture through a pad of Celite.[6]

  • Concentrate the filtrate to obtain the product, 2-amino-5-methoxybenzoic acid.[6]

Troubleshooting Guide

TroubleshootingGuide

A troubleshooting workflow for common experimental issues.

Q: My this compound is not dissolving in the reaction solvent. What can I do?

A: Poor solubility can be a common issue. Consider the following strategies:

  • Solvent Selection: Utilize polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), where nitrobenzoic acids tend to have better solubility.[2]

  • pH Adjustment: In basic conditions, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[2]

  • Heating: Gently heating the mixture can increase solubility. However, always verify the thermal stability of all reactants to prevent degradation.[2]

  • Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates and enhance dissolution.[2]

Q: I am observing a low yield in my reaction. What are the potential causes and solutions?

A: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before work-up.

  • Loss During Work-up: Inefficient extraction or multiple transfer steps can lead to product loss. Optimize your extraction and purification procedures.

  • Reagent Purity: Ensure that all reagents, especially the this compound, are of high purity and have not degraded during storage.

  • Suboptimal Temperature: For reactions like nitration, maintaining a low temperature is crucial to prevent side reactions and decomposition.[8]

Q: My final product is impure, showing unexpected side products. How can I minimize these?

A: The formation of side products can often be attributed to the reaction conditions:

  • Temperature Control: Many reactions involving aromatic compounds are sensitive to temperature. Maintaining the recommended temperature is critical for selectivity.

  • Purity of Starting Materials: Impurities in the starting material can lead to unwanted side reactions. Ensure the purity of your this compound.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a reactive reagent can lead to over-reaction or side product formation.

  • Purification: If side products are unavoidable, consider purification techniques such as recrystallization or column chromatography to isolate the desired product.

References

Catalyst selection and optimization for reactions involving 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions Involving 2-Methoxy-5-nitrobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by reaction type to help you quickly find solutions to specific experimental issues.

Section 1: Reduction of the Nitro Group

The primary goal is the selective reduction of the nitro group to an amine, yielding 2-Amino-5-methoxybenzoic acid, without affecting the carboxylic acid or the aromatic ring.

Q1: My catalytic hydrogenation of this compound is slow or incomplete. What are the common causes and solutions?

A1: Slow or incomplete hydrogenation is a frequent issue. Consider the following factors:

  • Poor Solubility: this compound and its product have limited solubility in common alcoholic solvents like methanol or ethanol, which can hinder the reaction rate.[1]

    • Solution: Increase solubility by converting the acid to its salt. Dissolve the starting material in an aqueous alkaline solution (e.g., using NaOH or KOH) to a pH of approximately 5 to 7.[1][2] This allows for higher reaction concentrations but be aware that it can reduce hydrogen's solubility in the solvent, potentially requiring higher H₂ pressure.[1]

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Ensure you are using a fresh, high-quality catalyst. Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation.[3] If you suspect poisoning, replace the catalyst. Note that dry Pd/C can be pyrophoric.[4]

  • Mass Transfer Limitations: Inefficient mixing can limit the contact between the three phases (solid catalyst, liquid substrate solution, and hydrogen gas).

    • Solution: Ensure vigorous stirring to maximize the gas-liquid-solid interface. For larger-scale reactions, mass transfer becomes a critical factor to avoid the formation of intermediates.[1]

  • Insufficient Hydrogen Pressure: Low hydrogen pressure can slow the reaction and lead to the formation of genotoxic intermediates (GTIs).[1]

    • Solution: While the reaction can be run at pressures below 100 psig, increasing the pressure can improve the reaction rate, especially in aqueous media where H₂ solubility is lower.[1][2]

Q2: I am observing unexpected byproducts in my nitro reduction. What are they and how can I minimize them?

A2: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[5][6] Accumulation of these intermediates can lead to byproducts.

  • Likely Byproducts: Azoxy compounds can form from the condensation of nitroso and hydroxylamine intermediates.[6] Over-reduction of the aromatic ring is possible with more aggressive catalysts or conditions, but less likely with Pd/C.

  • Mitigation Strategies:

    • Optimize Hydrogen Pressure: Operating at a sufficiently high hydrogen pressure (e.g., 10 bar vs. 5 bar) can minimize the concentration of intermediates.[1]

    • Choose a Selective Catalyst: Pd/C is highly chemoselective for the nitro group reduction.[3] Other options like Raney Nickel are also effective but may be less selective if other reducible groups are present.[3] Using milder chemical reductants like iron (Fe) or tin(II) chloride (SnCl₂) in acidic conditions can also provide high selectivity.[3]

    • Control Temperature: Most nitro reductions are highly exothermic.[7] Maintain a controlled temperature (e.g., 50-100 °C) to prevent side reactions.[2]

Q3: Which catalyst is best for reducing the nitro group of this compound?

A3: The optimal catalyst depends on your specific reaction conditions, scale, and tolerance for impurities.

  • Palladium on Carbon (Pd/C): This is often the first choice for its high efficiency, selectivity, and clean reaction profile under hydrogen gas.[3] It is highly effective for reducing aromatic nitro groups to amines.[3]

  • Raney Nickel: A cost-effective alternative to palladium, often used when there is a risk of dehalogenation on the substrate.[3]

  • Iron (Fe) or Zinc (Zn) in Acid: These provide a mild and chemoselective method for reduction and can be useful if other reducible groups are present that are sensitive to catalytic hydrogenation.[3][8]

  • Hydrazine Hydrate: Can be used as a hydrogen source in transfer hydrogenation with catalysts like Raney-Ni or iron salts, avoiding the need for high-pressure hydrogen gas.[9]

Section 2: Esterification of the Carboxylic Acid

This reaction involves converting the carboxylic acid group into an ester, often as a protecting group or to modify the molecule's properties.

Q1: My Fischer esterification reaction is not going to completion. How can I improve the yield?

A1: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, you must shift the equilibrium toward the products.

  • Water Removal: The reaction produces one equivalent of water. Failure to remove it will prevent the reaction from reaching completion.

    • Solution: Use a Dean-Stark apparatus with an azeotropic entraining liquid like toluene or chlorobenzene to continuously remove water as it forms.[10] The reaction temperature should be above 100°C for this to be effective.[10]

  • Reagent Stoichiometry: An insufficient amount of alcohol will limit the conversion.

    • Solution: Use a large excess of the alcohol (e.g., 10-20 equivalents) to act as both the reactant and the solvent.[11]

  • Catalyst Loading: The reaction is acid-catalyzed, and an inadequate amount of catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[10][11] Polyfluoroalkanesulfonic acids are also reported to be highly effective.[12]

Q2: What are the optimal conditions for the esterification of this compound?

A2: While specific conditions should be optimized for each setup, general guidelines are:

  • Catalyst: Sulfuric acid or a toluenesulfonic acid are common and effective choices.[10]

  • Solvent/Reagent: Use a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Temperature: Heat the reaction mixture to reflux to facilitate both the reaction rate and the azeotropic removal of water. Temperatures of at least 100°C are recommended.[10]

  • Water Removal: Employ a Dean-Stark trap or other methods for continuous water removal.

Data Presentation: Catalyst Performance

Table 1: Catalyst Systems for Nitro Group Reduction

Data compiled from studies on various substituted nitrobenzoic acids and nitroarenes.

Catalyst SystemReducing Agent / ConditionsSolventTemp. (°C)Typical Yield (%)Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas, 1-10 bar)Methanol, Ethanol, Water (with base)Room Temp - 100°C>95%Highly efficient and clean; the most common method.[2][4] Can be pyrophoric when dry.[4]
Raney Nickel H₂ (gas) or Hydrazine HydrateEthanol, Methanol40 - 90°C>90%Cost-effective alternative to Pd/C.[3][9] Good for substrates prone to dehalogenation.[3]
Iron (Fe) Powder Acetic Acid (AcOH) or HClEthanol, WaterReflux80-95%Mild, chemoselective, and low-cost.[3][13] Can lead to challenges in removing metal waste.[7]
Zinc (Zn) Powder Acetic Acid (AcOH) or NH₄ClMethanol, Water50°C - Reflux80-90%Mild conditions, good for preserving other reducible groups.[8]
Tin(II) Chloride (SnCl₂) HClEthanolRoom Temp - Reflux>90%Provides mild reduction conditions, tolerant of many functional groups.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 2-Amino-5-methoxybenzoic acid

This protocol is a general guideline for a lab-scale batch hydrogenation.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.1-1% by weight based on the substrate).[2] Handle the catalyst carefully, preferably as a wet paste to avoid ignition.

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol. Alternatively, for the aqueous method, dissolve the starting material in water containing 0.95-1.0 equivalents of an alkali metal hydroxide (e.g., NaOH) to achieve a pH of 5-7.[2]

  • Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psig).

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50-80°C). Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If the aqueous method was used, carefully acidify the solution to precipitate the amino acid product, which can then be collected by filtration.

Protocol 2: Fischer Esterification of this compound

This protocol describes a typical procedure for synthesizing the methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), a large excess of anhydrous methanol (10-20 eq), and an entraining solvent such as toluene.[10][11]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[11]

  • Heating: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until no more water is collected or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol and toluene using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[11]

Visualizations: Workflows and Pathways

Troubleshooting_Nitro_Reduction Troubleshooting Workflow for Nitro Group Reduction start Reaction Start: Catalytic Hydrogenation check_completion Is reaction slow or incomplete? start->check_completion solubility Issue: Poor Substrate Solubility check_completion->solubility Yes byproducts Are byproducts (e.g., azoxy) observed? check_completion->byproducts No solve_solubility Solution: Use aqueous alkaline solution (pH 5-7) to form the salt. solubility->solve_solubility catalyst Issue: Catalyst Inactivity solve_solubility->catalyst solve_catalyst Solution: Use fresh catalyst. Ensure proper handling (e.g., wet Pd/C). catalyst->solve_catalyst mass_transfer Issue: Mass Transfer Limitation solve_catalyst->mass_transfer solve_mass_transfer Solution: Increase stirring rate. Check reactor geometry. mass_transfer->solve_mass_transfer pressure Issue: Low H2 Pressure solve_mass_transfer->pressure solve_pressure Solution: Increase H2 pressure, especially in aqueous media. pressure->solve_pressure solve_pressure->start Re-run Experiment solve_byproducts Solution: Increase H2 pressure. Ensure temperature control. byproducts->solve_byproducts Yes end_ok Reaction Successful byproducts->end_ok No solve_byproducts->start Re-run Experiment

Caption: Troubleshooting logic for incomplete nitro reduction.

Fischer_Esterification_Pathway Fischer-Speier Esterification Mechanism cluster_main Reaction Pathway cluster_optimization Key Optimization Steps RCOOH Carboxylic Acid (this compound) Protonation Protonation of Carbonyl (H+ catalyst) RCOOH->Protonation + H+ Activated Activated Carbonyl Protonation->Activated Attack Nucleophilic Attack (by R'-OH) Activated->Attack + R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Opt1 Use excess alcohol (R'-OH) to shift equilibrium. Attack->Opt1 Transfer Proton Transfer Tetrahedral->Transfer Water_Leave Elimination of Water (Drives equilibrium) Transfer->Water_Leave - H2O Ester_Protonated Protonated Ester Water_Leave->Ester_Protonated Opt2 Remove H2O via azeotropic distillation (Dean-Stark). Water_Leave->Opt2 Deprotonation Deprotonation Ester_Protonated->Deprotonation - H+ Ester Final Ester Product Deprotonation->Ester

Caption: Key steps and optimization points in Fischer esterification.

References

Validation & Comparative

Acidity of Methoxybenzoic vs. Nitrobenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the acidic strength of molecules is paramount for predicting their behavior in physiological systems and for designing effective therapeutic agents. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-isomers of methoxybenzoic acid and nitrobenzoic acid, supported by experimental pKa values and detailed methodologies.

The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituent on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. This principle is clearly illustrated when comparing the isomers of methoxybenzoic acid and nitrobenzoic acid.

Quantitative Acidity Data

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid. The experimentally determined pKa values for the isomers of methoxybenzoic acid and nitrobenzoic acid, along with benzoic acid for reference, are summarized below.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[1]
2-Methoxybenzoic AcidOrtho4.08
3-Methoxybenzoic AcidMeta4.09[2]
4-Methoxybenzoic AcidPara4.47[3]
2-Nitrobenzoic AcidOrtho2.17[1]
3-Nitrobenzoic AcidMeta3.45[1]
4-Nitrobenzoic AcidPara3.44[1]

Analysis of Acidity Trends

Nitrobenzoic Acids: A Case of Enhanced Acidity

All isomers of nitrobenzoic acid are significantly more acidic than benzoic acid.[1][4] This is due to the strong electron-withdrawing nature of the nitro (-NO₂) group, which operates through both the inductive effect (-I) and the resonance effect (-M).[5][6] These effects delocalize the negative charge of the carboxylate anion, leading to its stabilization and thus a greater tendency for the carboxylic acid to donate a proton.

The order of acidity among the nitrobenzoic acid isomers is ortho > para > meta.[1]

  • Ortho-Nitrobenzoic Acid: The significantly lower pKa of the ortho isomer is attributed to the "ortho effect."[1][7] The steric hindrance between the bulky nitro group and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[1] This steric inhibition of resonance prevents delocalization of the carboxylate's electrons into the ring, making the anion more stable.[7]

  • Para-Nitrobenzoic Acid: The nitro group at the para position exerts both a strong -I and -M effect, effectively withdrawing electron density and stabilizing the carboxylate anion.[8]

  • Meta-Nitrobenzoic Acid: At the meta position, the nitro group can only exert its -I effect; the -M effect does not operate at this position.[6] Consequently, it is less effective at stabilizing the conjugate base compared to the para isomer, resulting in slightly weaker acidity.

Methoxybenzoic Acids: A Tale of Competing Effects

The methoxy (-OCH₃) group exhibits a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) due to the electronegativity of the oxygen atom, but it is electron-donating through the resonance effect (+M) due to the lone pairs on the oxygen atom. The overall effect on acidity depends on the position of the substituent.

The order of acidity is ortho ≈ meta > para.

  • Ortho- and Meta-Methoxybenzoic Acids: In the ortho and meta positions, the -I effect of the methoxy group dominates, leading to a slight increase in acidity compared to benzoic acid. The resonance effect has a smaller influence at these positions.

  • Para-Methoxybenzoic Acid: At the para position, the +M effect of the methoxy group is most pronounced and outweighs the -I effect.[9] This electron-donating resonance effect destabilizes the carboxylate anion by increasing electron density on the ring, making the para isomer the least acidic of the methoxybenzoic acids and even less acidic than benzoic acid itself.[8]

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the nitro and methoxy groups on the acidity of the benzoic acid isomers.

Acidity_Comparison cluster_nitro Nitrobenzoic Acid Isomers cluster_methoxy Methoxybenzoic Acid Isomers ortho_n Ortho-Nitrobenzoic Acid (pKa = 2.17) effects_n Dominant Electronic Effects ortho_n->effects_n -I, -M, Ortho Effect meta_n Meta-Nitrobenzoic Acid (pKa = 3.45) meta_n->effects_n -I para_n Para-Nitrobenzoic Acid (pKa = 3.44) para_n->effects_n -I, -M benzoic_acid Benzoic Acid (pKa = 4.20) effects_n->benzoic_acid Increases Acidity ortho_m Ortho-Methoxybenzoic Acid (pKa = 4.08) effects_m Dominant Electronic Effects ortho_m->effects_m -I > +M meta_m Meta-Methoxybenzoic Acid (pKa = 4.09) meta_m->effects_m -I > +M para_m Para-Methoxybenzoic Acid (pKa = 4.47) para_m->effects_m +M > -I effects_m->benzoic_acid Decreases/Slightly Increases Acidity

Caption: Influence of substituent electronic effects on the acidity of benzoic acid isomers.

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a common and reliable method for determining the pKa of weak acids.[7]

Principle: The method involves titrating a solution of the acidic compound with a standardized strong base (e.g., NaOH) while monitoring the pH of the solution with a pH meter. The pKa is determined from the titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[7] At this point, the pH of the solution is equal to the pKa of the acid.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Volumetric flasks and pipettes

Reagents:

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the benzoic acid isomer of known concentration (e.g., 0.01 M)

  • Standard pH buffers for calibration (pH 4, 7, and 10)[1]

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.[1]

  • Sample Preparation: Accurately pipette a known volume of the benzoic acid solution into a beaker.

  • Titration: Slowly add the standardized NaOH solution from the burette in small increments, recording the pH after each addition. Stir the solution continuously.

  • Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.[1]

UV-Vis Spectrophotometry

This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different UV-Vis absorbance spectra.[1]

Principle: By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the concentrations of the acidic and basic forms can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Reagents:

  • Stock solution of the benzoic acid isomer

  • A series of buffer solutions with known pH values spanning the expected pKa of the analyte.

Procedure:

  • Spectrum Scans: Record the UV-Vis spectra of the benzoic acid isomer in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the wavelength of maximum absorbance difference (λ_max_).

  • Absorbance Measurements: Prepare a series of solutions of the benzoic acid isomer in the different pH buffers. Measure the absorbance of each solution at the predetermined λ_max_.

  • Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

    • A is the absorbance of the sample at a given pH.

    • A_a is the absorbance of the fully protonated form.[1]

    • A_b is the absorbance of the fully deprotonated form.[1] A plot of log[(A_b - A) / (A - A_a)] versus pH will yield a straight line that intersects the x-axis at the pKa.[1]

References

Comparative Analysis of the Biological Activities of 2-Methoxy-5-nitrobenzoic Acid Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 2-Methoxy-5-nitrobenzoic acid and structurally similar compounds. The analysis focuses on their potential antimicrobial, anti-inflammatory, and anticancer properties, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

Derivatives of benzoic acid are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of methoxy and nitro groups to the benzoic acid scaffold can significantly modulate their biological profiles. While specific data on this compound and its direct derivatives remain limited in publicly accessible literature, this guide draws comparisons with structurally related compounds to infer potential activities and guide future research. The primary biological activities observed for analogous compounds include anti-inflammatory effects, often through the inhibition of the cyclooxygenase (COX) pathway, antimicrobial activity against various pathogens, and cytotoxic effects against cancer cell lines through mechanisms such as the induction of apoptosis.

Anti-inflammatory Activity

Benzoic acid derivatives have been extensively investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Quantitative Data: Anti-inflammatory Activity
Compound/Derivative ClassAssayKey FindingsReference
2-Hydroxymethylbenzamide DerivativesCarrageenan-induced paw edema in ratsN-substituted derivatives showed significant inhibition of edema, with efficacy dependent on the nature of the substituent and linker length.[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsSignificantly reduced plasma concentrations of TNF-α and IL-1β, suggesting inhibition of pro-inflammatory cytokine production.
2-Substituted 1-Methyl-5-nitroindazolinonesTPA-induced mouse ear edemaShowed significant reduction in inflammation and myeloperoxidase activity. Inhibition of COX-2 and iNOS expression was observed.
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Groups: Animals are divided into a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and one or more test groups receiving different doses of the compound of interest.

  • Administration: The test compound is administered orally or intraperitoneally one hour prior to carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[1]

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

// Nodes membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; pla2 [label="Phospholipase A₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cox [label="COX-1 / COX-2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandins (e.g., PGE₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nsaids [label="Benzoic Acid Derivatives\n(Potential COX Inhibitors)", shape=box, style=dashed, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges membrane -> arachidonic_acid [label="PLA₂ activation", fontcolor="#5F6368"]; arachidonic_acid -> prostaglandins [label="COX enzymes", fontcolor="#5F6368"]; prostaglandins -> inflammation; nsaids -> cox [arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Simplified Cyclooxygenase (COX) pathway leading to inflammation.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented, with their efficacy being highly dependent on the substitution pattern on the aromatic ring. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.

Quantitative Data: Antimicrobial Activity
Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
2-Chloro-5-nitrobenzoic acid derivativesStaphylococcus aureusInhibition zones up to 27 mm[2]
Escherichia coliInhibition zones up to 17 mm[2]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[3]
2-methoxy-1,4-naphthoquinoneHelicobacter pylori0.156–0.625[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay

This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Methodology:

  • Preparation of Test Compound: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

// Nodes start [label="Start: Pure Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stock [label="Prepare Stock Solution\n(e.g., in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; serial_dilution [label="Serial Dilution in\n96-well plate with broth", fillcolor="#FBBC05", fontcolor="#202124"]; inoculum_prep [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculation [label="Inoculate wells with\nMicrobial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at 37°C\nfor 18-24 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mic [label="Determine MIC", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> stock; stock -> serial_dilution; inoculum_prep -> inoculation; serial_dilution -> inoculation; inoculation -> incubation; incubation -> read_results; read_results -> mic; } . Caption: Workflow for Broth Microdilution Assay.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is an active area of research. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death (apoptosis).

Quantitative Data: Anticancer Activity
Compound/Derivative ClassCell LineIC50 (µM)Reference
2-Nitro-3,4,5-trimethoxybenzoic acid methyl esterVarious cancer cellsData suggests inhibition of EGFR and suppression of tumor cell proliferation.[6]
2-Methoxybenzamide derivativesDaoy (medulloblastoma)Showed potent inhibition of the Hedgehog signaling pathway and stronger antiproliferation compared to vismodegib.[7]
5-Oxo-19 propyl-docosanoic acid methyl esterMCF-7 (breast cancer)25[8]

IC50: The half maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Intrinsic Apoptosis Pathway

// Nodes stimulus [label="Anticancer Compound\n(e.g., Benzoic Acid Derivative)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitochondrion [label="Mitochondrion", fillcolor="#FBBC05", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c\n(released)", fillcolor="#FBBC05", fontcolor="#202124"]; apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosome [label="Apoptosome Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stimulus -> mitochondrion [label="Induces stress", fontcolor="#5F6368"]; mitochondrion -> cytochrome_c; cytochrome_c -> apoptosome; apaf1 -> apoptosome; apoptosome -> caspase9 [label="Activation", fontcolor="#5F6368"]; caspase9 -> caspase3 [label="Activation", fontcolor="#5F6368"]; caspase3 -> apoptosis; } . Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Conclusion

While direct experimental data on the biological activities of this compound and its simple derivatives are not extensively available, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential anti-inflammatory, antimicrobial, and anticancer agents. The presence of the methoxy and nitro functional groups on the benzoic acid scaffold suggests a high likelihood of bioactivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of these compounds and the elucidation of their mechanisms of action. Further synthesis and biological screening of this compound derivatives are warranted to explore their therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2-Methoxy-5-nitrobenzoic Acid and Its Isomers

This guide provides a detailed spectroscopic comparison of this compound with its structural isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectral differences arising from the varied positions of the methoxy and nitro functional groups on the benzoic acid scaffold. The presented data, supported by experimental protocols, serves as a valuable resource for compound characterization and quality control.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from various spectroscopic techniques for this compound and selected isomers.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)Source
This compoundData not explicitly provided in peak list format, but FTIR spectra are available.[1]Bio-Rad Laboratories, Inc. / Alfa Aesar, Thermo Fisher Scientific[1]
2-Methoxybenzoic acidA full spectrum is available from the Coblentz Society's collection, measured as a solid mull.[2]Wyandotte Chemicals Corp.[2]
2-Methyl-5-nitrobenzoic acidA scanned image of the IR spectrum is available.[3]Coblentz Society[3]

Note: Specific peak assignments require interpretation of the full spectra, which are available in the cited databases.

Table 2: ¹H NMR Spectroscopy Data

CompoundSolventChemical Shifts (δ, ppm) and MultiplicitiesSource
Methyl 2-methoxy-5-nitrobenzoate*Not SpecifiedNot explicitly listed, but a spectrum is available for viewing.[4]ChemicalBook[4]
3-Methoxy-2-nitrobenzoic acidDMSO-d₆14. (s, 1H, COOH), 7.64 (t, 1H), 7.60 (d, 1H), 7.59 (d, 1H), 3.93 (s, 3H, OCH₃)[5]ChemicalBook[5]
5-Methoxy-2-nitrobenzoic acidNot SpecifiedA spectrum is available for viewing.[6]ChemicalBook[6]

*Data is for the methyl ester derivative of the target molecule.

Table 3: Mass Spectrometry (MS) Data

CompoundIonization MethodKey m/z ValuesProposed Fragment Source
This compoundESI-QTOF[M-H]⁻: 196.02514[7]CCSbase Prediction[7]
4-Methoxy-3-nitrobenzoic acidNot Specified197 (M⁺), 167, 150[8]NIST Mass Spectrometry Data Center[8]
2-Methoxybenzoic acidElectron IonizationData available in NIST WebBook.[9]NIST Mass Spectrometry Data Center[9]
2-Methoxy-5-nitrophenol**GC-MS169, 123, 111[10]NIST Mass Spectrometry Data Center[10]

**Data is for a related phenol, not a benzoic acid.

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample (5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of approximately 0.6 mL in a 5 mm NMR tube.[11] ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[11][12] Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.[13] For ¹H NMR, spectra are acquired over a range of -2 to 12 ppm, while ¹³C NMR spectra are acquired from 0 to 200 ppm using a proton-decoupled sequence.[11][13] Multiple scans are accumulated to ensure a high signal-to-noise ratio.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[1][11]

  • ATR: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure firm contact.[13]

  • KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[11] The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically introduced into the instrument after separation on a GC column.[13] For liquid samples or sensitive compounds, Electrospray Ionization (ESI) is often used, where the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the analyte is prepared using a UV-transparent solvent like methanol or acetonitrile.[13][14] The concentration is adjusted to keep the maximum absorbance within the linear range of the instrument (typically < 1.0 AU).[13] Using a quartz cuvette, the spectrum is recorded over a wavelength range of 200-800 nm.[13] A baseline spectrum of the pure solvent is subtracted to correct for solvent absorption.[13][15]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_comparison 4. Comparative Analysis Sample_Target Target Molecule (this compound) Preparation Sample Preparation (Dissolution, Pelletizing) Sample_Target->Preparation Sample_Analogs Related Molecules (Isomers, Analogs) Sample_Analogs->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR MS Mass Spectrometry Preparation->MS UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Processing Data Processing (FT, Baseline Correction) NMR->Processing FTIR->Processing MS->Processing UV_Vis->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Comparison Comparative Analysis (Tabulation of Data) Interpretation->Comparison Report Guide Publication Comparison->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methoxy-5-nitrobenzoic acid is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of the most common analytical methods for this compound and its structural analogs, supported by representative experimental data and detailed protocols. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, specificity, cost, and sample throughput. The following table summarizes typical performance characteristics for the quantification of benzoic acid derivatives using these three common analytical techniques. The values presented are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]98 - 102%[2]
Precision (%RSD) < 2%[1][2]< 15%< 3%[1]
Limit of Detection (LOD) ~0.1 - 5 µg/mL[1][2]~3 ng/mL~0.2 - 10 µg/mL[1][2]
Limit of Quantification (LOQ) ~0.5 - 15 µg/mL[1][2]~10 ng/mL~0.8 - 25 µg/mL[1][2]
Specificity High[1]Very High[1]Low[1]
Throughput Medium[1]Medium-Low[1]High[1]

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[3] It offers excellent precision and accuracy, making it highly reliable for regulatory submissions.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) provides the highest level of specificity due to the combination of chromatographic separation and mass-based detection.[1] It is the preferred method for identifying and quantifying trace-level impurities or for structural confirmation.[1] However, polar compounds like benzoic acids typically require a derivatization step to increase their volatility, which can add complexity to the sample preparation.[1]

UV-Vis Spectrophotometry is the simplest and most cost-effective method for the quantification of compounds that contain a chromophore.[2] Its primary limitation is a lack of specificity, as any compound that absorbs light at the same wavelength will interfere with the measurement.[1] Therefore, it is most suitable for the analysis of pure substances or in simple mixtures where the composition is well-known.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the accurate quantification of this compound and the separation of its impurities.[4]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[5]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid to improve peak shape.[5] A common starting isocratic ratio is 65:35 (water:acetonitrile).[3]

    • Flow Rate : 1.0 mL/min.[4][5]

    • Column Temperature : 30 °C.[4][5]

    • Detection Wavelength : The wavelength of maximum absorbance (λmax) for this compound should be determined, but a common starting wavelength is 254 nm.[4][5]

    • Injection Volume : 10 µL.[4][5]

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent, such as the mobile phase, to a final concentration of 1 mg/mL.[5]

    • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[3][5]

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples is determined by interpolating their peak areas from this curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[2]

  • Instrumentation : A GC system coupled with a mass spectrometer.[2]

  • Derivatization (Silylation) :

    • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.[1]

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[1]

    • Heat the vial at 70 °C for 30 minutes.[1]

    • Cool to room temperature before injection.[1]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature : 260 °C.[1]

    • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold at 250 °C for 5 minutes.[1]

  • Mass Spectrometry Conditions :

    • MS Transfer Line Temperature : 280 °C.[1]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

    • Data Acquisition : Full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2]

  • Quantification : An internal standard, a structurally similar compound not present in the sample, should be used for accurate quantification.[1]

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of this compound in the absence of interfering substances.[2]

  • Instrumentation : A UV-Vis spectrophotometer.[2]

  • Procedure :

    • Wavelength Selection : Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound over a range of wavelengths (e.g., 200-400 nm).[2]

    • Sample Preparation : Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol).[6][7] Create a series of calibration standards by diluting the stock solution to concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance below 1.0 AU).[6]

    • Measurement : Measure the absorbance of a blank (the solvent), the calibration standards, and the samples at the predetermined λmax.[4]

  • Quantification : Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the equation of the line to determine the concentration of this compound in the samples.[4]

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams illustrate a general workflow for analytical method validation and a comparison of the key performance characteristics of the discussed methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol linearity Linearity & Range prepare_protocol->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

References

A Comparative Efficacy Analysis of Nizatidine and Its Alternatives in Acid-Related Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Nizatidine, a pharmaceutical with synthetic roots related to nitrobenzoic acid derivatives, against its primary therapeutic alternatives for the management of acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. The comparison is based on available clinical data and is intended for researchers, scientists, and professionals in drug development.

Introduction to Nizatidine and its Alternatives

Nizatidine is a histamine H2 receptor antagonist that effectively reduces the production of stomach acid.[1][2][3][4][5] Its mechanism of action involves competitively blocking the histamine H2 receptors on gastric parietal cells, thereby inhibiting acid secretion.[1][2][3][5] While the direct synthesis of Nizatidine from 2-Methoxy-5-nitrobenzoic acid is a complex multi-step process, the underlying chemistry of nitro-substituted aromatic compounds is relevant to the synthesis of various pharmaceutical intermediates.

The primary alternatives to Nizatidine in clinical practice include other H2 receptor antagonists, such as Famotidine, and proton pump inhibitors (PPIs), most notably Omeprazole. Famotidine operates through a similar mechanism to Nizatidine, while Omeprazole, a PPI, irreversibly inhibits the H+/K+ ATPase (proton pump) in parietal cells, leading to a more profound and prolonged suppression of gastric acid.[6][7][8][9]

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical studies comparing the efficacy of Nizatidine with its alternatives in treating duodenal ulcers and erosive esophagitis.

Table 1: Duodenal Ulcer Healing Rates

Treatment GroupDosageHealing Rate (2 Weeks)Healing Rate (4 Weeks)Reference
Nizatidine300 mg hs19%70%[10]
Nizatidine (double dose)600 mg hs30%84.2%[10]
Omeprazole20 mg qd81.8%90.5%[10]

hs (hora somni): at bedtime; qd (quaque die): once a day

Table 2: Erosive Esophagitis Non-Recurrence Rates (6-Month Maintenance Therapy)

Treatment GroupDosageNon-Recurrence Rate (ITT Analysis)p-value vs. FamotidineReference
Nizatidine150 mg b.i.d.Significantly Higherp = 0.049[11][12]
Famotidine20 mg b.i.d.--[11][12]

b.i.d. (bis in die): twice a day; ITT (intention-to-treat)

Table 3: Intragastric pH Control (24-hour median pH)

Treatment GroupDosageMedian 24-hr Intragastric pH (Baseline)Median 24-hr Intragastric pH (After Treatment)p-value vs. BaselineReference
Nizatidine300 mg at night1.51.8p < 0.01[13]
Omeprazole20 mg in the morning1.56.1p < 0.01[13]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Nizatidine (an H2 receptor antagonist) and Omeprazole (a proton pump inhibitor) are visualized in the following signaling pathway diagrams.

nizatidine_pathway cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Nizatidine Nizatidine Nizatidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Uptakes

Caption: Nizatidine competitively blocks the H2 receptor, preventing histamine-induced activation of the proton pump.

omeprazole_pathway cluster_parietal_cell Gastric Parietal Cell Omeprazole_prodrug Omeprazole (Prodrug) Acidic_env Acidic Canaliculi Omeprazole_prodrug->Acidic_env Accumulates in Omeprazole_active Sulfenamide (Active Form) ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Irreversibly Binds & Inhibits H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Uptakes Acidic_env->Omeprazole_active Protonation to

Caption: Omeprazole is activated in the acidic environment of the parietal cell and irreversibly inhibits the proton pump.

Experimental Protocols

This section details a representative experimental design for a clinical trial comparing the efficacy of H2 receptor antagonists and proton pump inhibitors in the treatment of GERD.

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Comparison of Nizatidine and Omeprazole for the Treatment of Erosive Esophagitis.

Objective: To compare the efficacy and safety of Nizatidine and Omeprazole in healing esophageal erosions and relieving heartburn symptoms in patients with GERD.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, parallel-group, placebo-controlled.

  • Duration: 8 weeks of treatment with a 4-week follow-up.

Patient Population:

  • Inclusion Criteria:

    • Male or female patients, 18-75 years of age.

    • Clinical diagnosis of GERD with symptoms of heartburn for at least 3 months.

    • Endoscopic evidence of erosive esophagitis (Grade 1-3 according to a standardized grading scale).

    • Willingness to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • History of gastric or duodenal ulcers within the past year.

    • Previous esophageal or gastric surgery.

    • Use of other acid-suppressing medications within 2 weeks of enrollment.

    • Known hypersensitivity to Nizatidine, Omeprazole, or other components of the formulations.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

Treatment Regimens: Patients are randomly assigned to one of three treatment arms:

  • Nizatidine 150 mg twice daily.

  • Omeprazole 20 mg once daily.

  • Placebo.

Efficacy Assessments:

  • Primary Endpoint: The proportion of patients with complete endoscopic healing of esophageal erosions at week 8.

  • Secondary Endpoints:

    • Proportion of patients with complete relief of heartburn symptoms at week 8.

    • Change from baseline in heartburn severity and frequency scores (assessed using a patient diary).

    • Time to sustained symptom relief.

    • Antacid consumption as rescue medication.

Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Clinical laboratory tests (hematology, chemistry, urinalysis) at baseline and end of treatment.

  • Vital signs.

Statistical Analysis:

  • The primary efficacy analysis will be performed on the intention-to-treat (ITT) population.

  • The proportion of patients with complete healing will be compared between treatment groups using the Chi-square test or Fisher's exact test.

  • Continuous secondary endpoints will be analyzed using analysis of covariance (ANCOVA) with baseline values as a covariate.

experimental_workflow Start Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Assessment (Endoscopy, Symptom Diary) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Nizatidine 150 mg b.i.d. Randomization->GroupA GroupB Omeprazole 20 mg q.d. Randomization->GroupB GroupC Placebo Randomization->GroupC Treatment 8-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp End-of-Treatment Assessment (Week 8 Endoscopy, Symptom Diary) Treatment->FollowUp Analysis Data Analysis (ITT Population) FollowUp->Analysis

Caption: Workflow of a randomized controlled trial comparing Nizatidine and Omeprazole for GERD.

Conclusion

The choice between Nizatidine and its alternatives depends on the specific clinical indication, the severity of the condition, and patient-specific factors. The data presented in this guide indicates that while Nizatidine is an effective H2 receptor antagonist, proton pump inhibitors like Omeprazole generally offer more potent and sustained acid suppression, leading to higher healing rates in the short term for conditions like duodenal ulcers.[10][13] However, for maintenance therapy of erosive esophagitis, Nizatidine has shown superior efficacy compared to another H2 blocker, Famotidine.[11][12] The detailed experimental protocols and mechanistic pathways provided herein should serve as a valuable resource for researchers and clinicians in the field of gastroenterology and drug development.

References

A Comparative Guide to the Reactivity of Substituted Nitrobenzoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and dyes. The reactivity of these molecules is profoundly influenced by the electronic nature and position of substituents on the aromatic ring, in addition to the inherent properties of the nitro and carboxylic acid groups. This guide provides an objective comparison of the reactivity of various substituted nitrobenzoic acids in key synthetic transformations, supported by experimental data and detailed protocols.

The Electronic Influence of Substituents: A Quantitative Look

The reactivity of a substituted nitrobenzoic acid is primarily governed by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the aromatic ring and, consequently, the properties of the functional groups. The acid dissociation constant (pKa) is a direct measure of the acidity of the carboxylic acid group and serves as an excellent proxy for its electrophilicity in reactions like esterification and amidation. A lower pKa value indicates a stronger acid, which is generally more reactive towards nucleophilic attack at the carbonyl carbon.

The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for quantifying these substituent effects on reaction rates and equilibria.[1] In this relationship, σ is the substituent constant (positive for EWGs, negative for EDGs), and ρ is the reaction constant, which indicates the sensitivity of a reaction to substituent effects.[1][2]

Table 1: Acidity (pKa) of Substituted Benzoic Acids

The pKa values clearly demonstrate that electron-withdrawing substituents, particularly the nitro group, increase the acidity of benzoic acid by stabilizing the conjugate base (carboxylate anion).[3] The effect is most pronounced from the ortho position, a phenomenon often referred to as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors.[4]

SubstituentPositionpKa (in water, 25°C)Substituent Type
-H-4.20Reference
-NO₂ ortho 2.17 Strong EWG
-NO₂ meta 3.45 Strong EWG
-NO₂ para 3.44 Strong EWG
-Clpara4.00EWG
-Brpara4.00EWG
-CH₃para4.38EDG
-OCH₃para4.47EDG

Data sourced from references[5].

Reactivity in Key Organic Transformations

The electronic effects of substituents directly translate to the reactivity of substituted nitrobenzoic acids in common synthetic reactions.

Esterification & Hydrolysis

Esterification of carboxylic acids, such as the Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. The reaction rate is enhanced by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

While direct kinetic data for the esterification of a wide range of substituted nitrobenzoic acids is sparse, the kinetics of the reverse reaction—the alkaline hydrolysis of substituted ethyl benzoates—provides excellent insight. A positive ρ value in the Hammett plot for this reaction indicates that it is accelerated by electron-withdrawing groups, which stabilize the build-up of negative charge in the transition state.[3]

Table 2: Relative Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates

This data suggests that nitro-substituted benzoic acids will undergo esterification more readily than benzoic acid or those substituted with electron-donating groups.

Substituent (on Ethyl Benzoate)PositionRelative Rate Constant (k/k₀)
-H-1.00
-NO₂ meta 67.6
-NO₂ para 78.0
-Brpara6.46
-Clpara5.50
-CH₃para0.47
-OCH₃para0.22

Data is for the alkaline hydrolysis in 85% ethanol-water at 30°C. Sourced from reference[3].

Amidation

Amide bond formation is a cornerstone of drug development. Similar to esterification, the direct amidation of carboxylic acids is generally facilitated by activating the carboxyl group. Electron-withdrawing substituents on the nitrobenzoic acid backbone increase the reactivity of the carbonyl carbon. However, the reaction can be challenging. For instance, in a study using TiF₄ as a catalyst for direct amidation, 4-nitrobenzoic acid failed to produce the corresponding amide, highlighting that specific reaction conditions are critical.[6]

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is one of its most valuable transformations, opening pathways to a vast array of functionalized anilines. This reaction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd/C) or dissolving metals (e.g., SnCl₂, Fe, Zn in acid).[7]

Unlike reactions at the carboxyl group, the reduction of the nitro group is generally hindered by the presence of other electron-withdrawing groups. A Hammett plot for the catalytic transfer hydrogenation of para-substituted nitroarenes shows a negative slope (ρ ≈ -1.0), indicating that the reaction is slowed by electron-withdrawing substituents.[8] This is because the reaction involves the transfer of electrons to the nitro group, a process that is disfavored by groups that are already pulling electron density from the ring.

Table 3: Qualitative Reactivity in Nitro Group Reduction
SubstituentPositionRelative Rate of ReductionRationale
-H (Nitrobenzene)-ReferenceBaseline reactivity.
-NH₂paraFasterEDG increases electron density, facilitating reduction.[9]
-OHparaFasterEDG increases electron density, facilitating reduction.[9]
-COOH para Slower EWG hinders the addition of electrons to the nitro group. [8]
-CNparaSlowerEWG hinders the addition of electrons to the nitro group.
-NO₂meta/paraSlowerA second EWG further deactivates the ring towards reduction.[9]

Experimental Workflows & Mechanistic Rationale

Visualizing the experimental process and the underlying electronic effects is crucial for understanding and applying these reactivity principles.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitor 3. Monitoring & Analysis cluster_data 4. Data Comparison prep_subs Select Substituted Nitrobenzoic Acids (e.g., o,m,p-NO₂, Me-NO₂, Cl-NO₂) setup Set up Parallel Reactions - Identical Molar Ratios - Controlled Temperature prep_subs->setup prep_reagents Prepare Reagents (Solvent, Catalyst, Nucleophile) prep_reagents->setup monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) setup->monitor quench Quench Reactions at Specific Time Points monitor->quench workup Work-up & Isolate Product quench->workup analyze Determine Yield / Purity (NMR, HPLC) workup->analyze compare Compare Yields or Calculated Rate Constants analyze->compare hammett Construct Hammett Plot (log(k/k₀) vs. σ) compare->hammett electronic_effects sub Substituent on Nitrobenzoic Acid edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) sub->edg - Inductive (+I) - Resonance (+M) ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, additional -NO₂) sub->ewg - Inductive (-I) - Resonance (-M) cooh_react Reactivity at -COOH (Esterification, Amidation) edg->cooh_react Decreases (Destabilizes negative charge in transition state) no2_react Reactivity at -NO₂ (Reduction) edg->no2_react Increases (Increases electron density for reduction) ewg->cooh_react Increases (Stabilizes negative charge in transition state) ewg->no2_react Decreases (Decreases electron density for reduction)

References

A Comparative Guide to the Synthetic Routes of 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Methoxy-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail three distinct synthetic pathways, offering an objective analysis of their methodologies, supported by experimental data, to aid in route selection and optimization.

Data Presentation: A Comparative Analysis

The selection of an optimal synthetic route for this compound depends on a variety of factors including overall yield, availability of starting materials, reaction conditions, and safety considerations. The table below summarizes the key quantitative data for the three primary synthetic routes discussed in this guide.

ParameterRoute 1: Nitration of 2-Methoxybenzoic AcidRoute 2: Methylation of 2-Hydroxy-5-nitrobenzoic AcidRoute 3: Oxidation of 2-Methoxy-5-nitrotoluene
Starting Material 2-Methoxybenzoic Acid2-Hydroxy-5-nitrobenzoic Acid2-Methoxy-5-nitrotoluene
Key Reagents Nitric Acid, Sulfuric AcidDimethyl Sulfate, Sodium HydroxideSodium Dichromate, Sulfuric Acid
Number of Steps 111
Reported/Estimated Yield High (Isomer separation may be required)High (Potentially >90%)~82-86%[1]
Reaction Temperature Low (0-10 °C)Room Temperature to RefluxReflux
Key Advantages Direct, one-step synthesis.High regioselectivity, milder conditions.Readily available oxidizing agents.
Key Disadvantages Potential for isomeric byproducts.Use of toxic dimethyl sulfate.Use of heavy metal oxidant.

Route 1: Nitration of 2-Methoxybenzoic Acid

This is a direct and common method for the synthesis of this compound, relying on electrophilic aromatic substitution.[2] The methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The combined effect favors the nitration at the 5-position, which is para to the methoxy group.

Experimental Protocol
  • Preparation of the Nitrating Mixture: In a dropping funnel, a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) is carefully prepared and cooled in an ice-water bath.

  • Reaction Setup: 2-Methoxybenzoic acid (1.0 eq.) is dissolved in concentrated sulfuric acid in a three-necked flask equipped with a stirrer and a thermometer. The solution is cooled to 0-5 °C.

  • Nitration: The cold nitrating mixture is added dropwise to the stirred solution of 2-methoxybenzoic acid, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice with vigorous stirring, leading to the precipitation of the product.

  • Isolation and Purification: The solid is collected by filtration, washed with cold water until neutral, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol to separate it from any potential isomeric byproducts.

G cluster_0 Route 1: Nitration 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid This compound This compound 2-Methoxybenzoic Acid->this compound Nitration @ 0-10°C Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->this compound

Diagram of the nitration of 2-Methoxybenzoic acid.

Route 2: Methylation of 2-Hydroxy-5-nitrobenzoic Acid

This route involves the methylation of the hydroxyl group of 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid) and is an example of a Williamson ether synthesis.[2] This method is often highly efficient and regioselective. The starting material, 2-hydroxy-5-nitrobenzoic acid, can be synthesized from salicylic acid.

Experimental Protocol
  • Deprotonation: 2-Hydroxy-5-nitrobenzoic acid (1.0 eq.) is dissolved in an aqueous solution of sodium hydroxide (2.0 eq.) in a round-bottom flask.

  • Methylation: Dimethyl sulfate (1.1 eq.) is added to the solution.[3] The flask is stoppered and shaken, maintaining the temperature below 30-35 °C with cooling if necessary.

  • Saponification of Ester Byproduct: The flask is then fitted with a reflux condenser, and the mixture is boiled for a couple of hours to saponify any ester that may have formed. An additional portion of sodium hydroxide is added and boiling is continued to ensure complete saponification.[3]

  • Work-up: The reaction mixture is cooled and then acidified with dilute hydrochloric acid, causing the precipitation of this compound.

  • Isolation and Purification: The product is collected by filtration, washed with cold water, and can be purified by recrystallization from boiling water with the use of decolorizing carbon.[3] A yield of over 90% can be anticipated for the methylation step.[3]

G cluster_1 Route 2: Methylation 2-Hydroxy-5-nitrobenzoic Acid 2-Hydroxy-5-nitrobenzoic Acid This compound This compound 2-Hydroxy-5-nitrobenzoic Acid->this compound Williamson Ether Synthesis Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->this compound NaOH NaOH NaOH->this compound

Diagram of the methylation of 2-Hydroxy-5-nitrobenzoic acid.

Route 3: Oxidation of 2-Methoxy-5-nitrotoluene

This synthetic pathway utilizes the oxidation of the methyl group of 2-methoxy-5-nitrotoluene to a carboxylic acid. Strong oxidizing agents such as sodium dichromate or potassium permanganate are typically employed for this transformation. The procedure described for the oxidation of p-nitrotoluene is directly applicable here.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, sodium dichromate (1.35 eq.) is dissolved in water, and 2-methoxy-5-nitrotoluene (1.0 eq.) is added.

  • Oxidation: While stirring, concentrated sulfuric acid is added slowly. The heat from the dilution of the acid will melt the toluene derivative and initiate the oxidation. The reaction mixture is then gently boiled for about 30 minutes.

  • Work-up: After cooling, the mixture is diluted with water, and the crude product is filtered. To remove chromium salts, the crude acid is warmed with dilute sulfuric acid and filtered again.

  • Purification: The product is then dissolved in a 5% sodium hydroxide solution and filtered to remove any remaining chromium hydroxide and unreacted starting material. The filtrate is then acidified with dilute sulfuric acid to precipitate the this compound.

  • Isolation: The purified product is collected by suction filtration, washed thoroughly with water, and dried. This method has been reported to yield 82-86% for the analogous oxidation of p-nitrotoluene.[1]

G cluster_2 Route 3: Oxidation 2-Methoxy-5-nitrotoluene 2-Methoxy-5-nitrotoluene This compound This compound 2-Methoxy-5-nitrotoluene->this compound Oxidation Oxidizing Agent (Na2Cr2O7/H2SO4) Oxidizing Agent (Na2Cr2O7/H2SO4) Oxidizing Agent (Na2Cr2O7/H2SO4)->this compound

Diagram of the oxidation of 2-Methoxy-5-nitrotoluene.

References

A Comparative Guide to Dyes Derived from 2-Methoxy-5-nitrobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of the performance of dyes derived from 2-Methoxy-5-nitrobenzoic acid against other widely used dye classes, including cyanine, rhodamine, and fluorescein derivatives. The information presented herein is supported by available experimental data and established scientific principles to facilitate an informed selection process for your specific research needs.

Performance at a Glance: A Comparative Analysis

Dyes derived from this compound typically fall under the category of azo dyes. While these dyes are extensively used in the textile industry due to their robust coloration and cost-effectiveness, their application as fluorescent probes in biological research is less common. This is primarily attributed to the inherent electronic properties of the nitro group, which often leads to fluorescence quenching. However, their potential as colorimetric sensors and specific bio-conjugatable probes warrants a comparative evaluation.

Here, we present a summary of key performance indicators for a representative azo dye derived from a close analog, 2-Methoxy-5-nitroaniline, alongside popular examples from other major dye classes. It is important to note that the photophysical properties of dyes are highly dependent on their specific chemical structure and environmental conditions.

Dye ClassExampleMolar Absorptivity (ε) at λmax (M-1cm-1)Quantum Yield (Φ)PhotostabilityCommon Applications
Azo Dye Disazo dye from 2-Methoxy-5-nitroaniline~80,000Generally Low (<0.1)Moderate to HighHistology, Colorimetric Assays, Quenchers
Cyanine Cy5~250,000~0.2-0.3Low to ModerateFluorescence Microscopy, Flow Cytometry, FRET
Rhodamine Rhodamine B~110,000~0.3-0.7HighFluorescence Microscopy, Flow Cytometry, Tracing
Fluorescein Fluorescein~75,000~0.9LowFluorescence Microscopy, Immunoassays, pH Sensing

Note: The data for the azo dye is based on derivatives of 2-Methoxy-5-nitroaniline, a structurally similar precursor. The quantum yield for many azo dyes is often low due to non-radiative decay pathways promoted by the azo group and the nitro substituent[1].

In-Depth Performance Comparison

Molar Absorptivity

Azo dyes derived from nitroaromatic compounds, such as the disazo dye from 2-Methoxy-5-nitroaniline, can exhibit high molar absorptivity, with reported values around 80,000 M-1cm-1. This indicates a strong ability to absorb light, which is advantageous for applications requiring high sensitivity. In comparison, cyanine dyes like Cy5 are known for their exceptionally high molar absorptivity, often exceeding 250,000 M-1cm-1, making them extremely bright probes. Rhodamine and fluorescein dyes also possess good molar absorptivity, typically in the range of 75,000-110,000 M-1cm-1.

Quantum Yield

A critical factor for fluorescent probes is their quantum yield, which represents the efficiency of converting absorbed photons into emitted fluorescent light. A significant drawback of many azo dyes, particularly those with nitro substituents, is their low fluorescence quantum yield. The nitro group is a well-known fluorescence quencher, promoting non-radiative decay pathways and often rendering the molecule non-fluorescent or only weakly fluorescent. In contrast, fluorescein is renowned for its very high quantum yield (often exceeding 0.9 in aqueous solutions), while rhodamines also exhibit high quantum yields and are less susceptible to pH-dependent quenching than fluorescein. Cyanine dyes have moderate quantum yields.

Photostability

Photostability, or the resistance to photobleaching upon exposure to light, is crucial for applications involving prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. Azo dyes generally exhibit good to excellent photostability, a property that has contributed to their widespread use in textiles. This robustness could be an advantage in certain microscopy applications where signal longevity is critical. However, cyanine dyes are notoriously prone to photobleaching, which can limit their utility in long-term imaging experiments. Rhodamine dyes are known for their high photostability, making them a preferred choice for demanding imaging applications. Fluorescein, on the other hand, is known for its relatively poor photostability.

Experimental Protocols

To facilitate the objective comparison of different dye classes, detailed and standardized experimental protocols are essential.

Synthesis of a Representative Azo Dye

The following protocol describes the synthesis of a monoazo dye derived from 2-Methoxy-5-nitroaniline, a precursor structurally similar to this compound.

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification A 2-Methoxy-5-nitroaniline B NaNO2, H2SO4 0-5°C A->B Reacts with C Diazonium Salt Solution B->C Forms E Alkaline Solution C->E Added to D Coupling Agent (e.g., Naphthol) D->E Dissolved in F Coupled Dye E->F Yields G Crude Dye F->G H Filtration G->H I Recrystallization H->I J Pure Azo Dye I->J

Figure 1. General workflow for the synthesis of an azo dye.

Procedure:

  • Diazotization: Dissolve 2-Methoxy-5-nitroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling agent (e.g., a naphthol derivative) in an alkaline solution (e.g., sodium hydroxide). Cool this solution to 0-5°C.

  • Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate of the azo dye will form.

  • Continue stirring for 1-2 hours, allowing the reaction to go to completion.

  • Purification: Collect the crude dye by filtration and wash it with water. Purify the dye by recrystallization from a suitable solvent (e.g., ethanol).

Measurement of Molar Absorptivity

The molar absorptivity (ε) can be determined using a spectrophotometer and the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G A Prepare Stock Solution of Known Concentration B Prepare Serial Dilutions A->B C Measure Absorbance of each Dilution at λmax B->C D Plot Absorbance vs. Concentration C->D E Determine Slope of the Linear Regression D->E F Slope = Molar Absorptivity (ε) E->F

Figure 2. Workflow for determining molar absorptivity.

Procedure:

  • Prepare a stock solution of the dye in a suitable solvent with a precisely known concentration.

  • Perform a series of dilutions to obtain several solutions of decreasing concentrations.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear plot will be the molar absorptivity (ε).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of an unknown sample can be determined relative to a standard with a known quantum yield.

Procedure:

  • Prepare dilute solutions of both the unknown dye and a standard dye (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assay

The photostability of a fluorescent probe can be assessed by measuring the decrease in its fluorescence intensity over time upon continuous illumination.

Procedure:

  • Prepare a solution of the dye in a suitable buffer or solvent.

  • Place the solution in the light path of a fluorescence microscope or a spectrofluorometer equipped with a continuous light source.

  • Record the fluorescence intensity at regular intervals over a set period.

  • Plot the fluorescence intensity as a function of time.

  • The rate of fluorescence decay provides a measure of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from this data.

Signaling Pathways and Logical Relationships

The utility of a fluorescent probe is often linked to its ability to respond to specific changes in its environment, such as pH, ion concentration, or enzymatic activity. Dyes derived from this compound can be functionalized to act as sensors. For instance, the nitro group can be reduced by cellular reductases, leading to a change in the dye's spectral properties, forming the basis of a "turn-on" fluorescent probe for hypoxic conditions.

G A Nitro-Azo Dye (Non-fluorescent) B Cellular Reductases (e.g., in Hypoxia) A->B Reduction of Nitro Group by C Amino-Azo Dye (Fluorescent) B->C Leads to

Figure 3. A potential signaling pathway for a nitro-azo dye as a hypoxia probe.

Conclusion

Dyes derived from this compound, belonging to the azo class, offer high molar absorptivity and potentially good photostability. However, their application as fluorescent probes is often limited by the fluorescence quenching effect of the nitro group, resulting in low quantum yields. For applications where high brightness is the primary concern, rhodamine, fluorescein, and cyanine dyes are generally superior choices.

Nevertheless, the unique chemistry of nitroaromatic compounds presents opportunities for the rational design of "smart" probes that are activated by specific biological processes, such as enzymatic reduction in hypoxic environments. For researchers and drug development professionals, the choice of dye should be guided by a careful consideration of the specific experimental requirements, weighing the trade-offs between brightness, photostability, and the potential for targeted sensing. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of different dye candidates to ensure the selection of the most suitable tool for your research.

References

A Comparative Environmental Impact Assessment of 2-Methoxy-5-nitrobenzoic Acid and Other Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Chemical Synthesis and Environmental Impact Mitigation

In the landscape of pharmaceutical and chemical manufacturing, the selection of chemical intermediates extends beyond mere synthetic efficiency and yield. A thorough environmental impact assessment is increasingly crucial for sustainable and responsible drug development. This guide provides a comparative analysis of the environmental footprint of 2-Methoxy-5-nitrobenzoic acid alongside two other common chemical intermediates: 2-Chloro-5-nitrobenzoic acid and p-Nitrobenzoic acid. We will delve into their ecotoxicity, biodegradability, and the environmental metrics of their synthesis routes, offering a framework for informed decision-making in chemical process development.

Executive Summary

Traditional synthesis of nitroaromatic compounds, including the intermediates discussed herein, often relies on harsh nitrating agents like mixed nitric and sulfuric acids. This method, while effective, carries a significant environmental burden, including the use of corrosive acids and the generation of substantial waste. This guide explores both these conventional methods and highlights the principles of greener alternatives that aim to mitigate this impact. A comparative analysis of the environmental data, though sparse for some of these specific compounds, reveals trends that can guide the selection of more benign alternatives and synthetic pathways.

Comparative Environmental Impact Data

Table 1: Acute Aquatic Toxicity Data

Chemical IntermediateTest OrganismEndpoint (96-hr LC50)Concentration (mg/L)Notes
This compoundFishEstimated-Data not available; QSAR prediction recommended.
Daphnia magnaEstimated-Data not available; QSAR prediction recommended.
2-Chloro-5-nitrobenzoic acidFishEstimated-Data not available; QSAR prediction recommended.
Daphnia magnaEstimated-Data not available; QSAR prediction recommended.
p-Nitrobenzoic acidFish--Data not available.
Daphnia magnaExperimental99.8

Table 2: Biodegradability and Bioaccumulation Potential

Chemical IntermediateBiodegradability (BOD/COD Ratio)Bioaccumulation Potential (Log Kow)Notes
This compoundNot availableNot availablePredictive models suggest that nitroaromatic compounds can be resistant to biodegradation.
2-Chloro-5-nitrobenzoic acidNot availableNot availableThe presence of a halogen may further decrease biodegradability.
p-Nitrobenzoic acidNot readily biodegradable1.89Low potential for bioaccumulation.

Synthesis Routes: A Comparative Analysis of Green Chemistry Metrics

The environmental impact of a chemical is not solely determined by its intrinsic properties but also by the process used to manufacture it. Green chemistry metrics provide a quantitative framework for evaluating the sustainability of a synthesis route.

Table 3: Comparison of Green Chemistry Metrics for Synthesis Routes

Synthesis RouteChemical IntermediateAtom Economy (%)Environmental (E)-Factor (approx.)Process Mass Intensity (PMI) (approx.)
Traditional (Mixed Acid Nitration)All three intermediatesLowerHighHigh
Greener Alternative (e.g., Solid Acid Catalyst or Acetic Anhydride/Nitric Acid)General NitroaromaticsHigherLowerLower

Note: Specific values for E-Factor and PMI are highly dependent on the specific process and scale and are presented here as relative comparisons.

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound via Mixed Acid Nitration

This protocol details the conventional method for nitrating 2-methoxybenzoic acid.

Materials:

  • 2-methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper

Procedure:

  • In a beaker, dissolve 2-methoxybenzoic acid in concentrated sulfuric acid with stirring, maintaining the temperature below 10°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution from a dropping funnel. The temperature should be carefully controlled and not allowed to exceed 10°C.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at a low temperature.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid, this compound, is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: Representative Greener Synthesis of a Nitrobenzoic Acid Derivative (Adapted for 5-Methyl-2-nitrobenzoic acid)

This protocol illustrates a greener approach that avoids the use of concentrated sulfuric acid.

Materials:

  • Methyl 3-methylbenzoate

  • Fuming nitric acid

  • Acetic anhydride

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, prepare the nitrating mixture by carefully adding fuming nitric acid to acetic anhydride while cooling in an ice bath.

  • Once the nitrating mixture is prepared and cooled, begin the dropwise addition of methyl 3-methylbenzoate, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture over crushed ice.

  • The precipitated product, methyl 5-methyl-2-nitrobenzoate, is collected by vacuum filtration and washed with cold water.

  • The ester is then hydrolyzed to 5-Methyl-2-nitrobenzoic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification).

Visualization of Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for the environmental impact assessment of a chemical intermediate.

cluster_synthesis Synthesis Stage cluster_evaluation Environmental Impact Evaluation cluster_decision Decision Making Traditional Traditional Synthesis (e.g., Mixed Acid) Metrics Green Chemistry Metrics (Atom Economy, E-Factor, PMI) Traditional->Metrics Green Greener Synthesis (e.g., Solid Acid Catalyst) Green->Metrics Selection Intermediate & Synthesis Route Selection Metrics->Selection Toxicity Ecotoxicity Assessment (LC50, EC50) Toxicity->Selection Fate Environmental Fate (Biodegradability, Bioaccumulation) Fate->Selection Xenobiotic Xenobiotic (e.g., Nitroaromatic Compound) Cell Cell Membrane Xenobiotic->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The primary route for the disposal of 2-Methoxy-5-nitrobenzoic acid is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profiles of analogous compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhaling dust or vapors.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[2]

Step-by-Step Disposal Protocol

The following operational plan provides a systematic approach to the disposal of this compound, ensuring compliance with general laboratory waste guidelines.

Step 1: Waste Identification and Segregation

  • Proper Identification: Clearly identify the waste as "this compound."

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is particularly important to segregate it from strong oxidizing agents and strong bases, as these are common incompatibilities for similar compounds.

Step 2: Containerization

  • Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Container Condition: Ensure the container is clean and dry before adding any waste.

Step 3: Labeling

  • Hazardous Waste Label: As soon as the first amount of waste is added, affix a "Hazardous Waste" label to the container.

  • Complete Information: The label must include the full chemical name ("this compound"), the approximate quantity, the date of waste generation, the laboratory or room number, and the name of the principal investigator. Abbreviations and chemical formulas should be avoided.

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, which should be at or near the point of generation.

  • Secondary Containment: The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or has reached the institution's time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements established by your institution for hazardous waste disposal.

Regulatory Framework

In the United States, the disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative, more flexible standards for managing hazardous waste in academic laboratories.[3] It is essential to be familiar with and adhere to all applicable federal, state, and local regulations.

Hazard and Disposal Summary for Structurally Similar Compounds

The following table summarizes the hazards and disposal recommendations for compounds structurally related to this compound. This information provides a basis for the recommended handling and disposal procedures.

Hazard CategoryPotential Hazards (Based on Analogous Compounds)Disposal Recommendations
Acute Toxicity May be harmful if swallowed or inhaled.Dispose of as hazardous chemical waste. Do not ingest. Avoid creating dust.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing. Dispose of through a licensed contractor.
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection. In case of contact, rinse cautiously with water.
Respiratory Sensitization May cause respiratory irritation.Handle in a well-ventilated area or fume hood.
Environmental Hazards Potentially harmful to aquatic life.Do not allow to enter drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Place in a Labeled, Leak-Proof Container segregate->container label_info Label with 'Hazardous Waste', Full Chemical Name, Date, and PI Information container->label_info saa Store in Designated Satellite Accumulation Area (SAA) label_info->saa secondary Use Secondary Containment saa->secondary contact_ehs Contact Institutional EHS for Waste Pickup secondary->contact_ehs disposal_facility Transfer to an Approved Hazardous Waste Disposal Facility contact_ehs->disposal_facility end End: Compliant Disposal disposal_facility->end

Disposal Workflow Diagram

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Personal protective equipment for handling 2-Methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Immediate Safety Protocols

Proper handling of this compound is critical to minimize risks. Based on data from similar compounds, it is presumed to be a skin, eye, and respiratory irritant.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) for Handling this compound
Eye and Face Protection
Chemical safety goggles or a face shield are required.[3][4][5][6]
Skin Protection
Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3] A lab coat or other protective clothing is necessary to prevent skin contact.[3][4][6]
Respiratory Protection
In case of inadequate ventilation or when dusts are generated, use a NIOSH/MSHA-approved respirator with a P2 filter.[3][6]
Foot Protection
Safety shoes are recommended.[3]

Operational and Handling Plan

A systematic approach to handling this compound ensures both safety and experimental integrity.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4][6]

  • Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds before use.

  • Don the appropriate PPE as specified in the table above.

  • Avoid all direct contact with the substance.[3][4]

  • Do not breathe in dust.[3]

  • Weigh and handle the solid material in a way that minimizes dust generation.

  • After handling, wash hands thoroughly with soap and water.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5]

Emergency and Disposal Plan

Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3][4]

  • Avoid generating dust during cleanup.

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal:

  • Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[7]

  • The substance should be disposed of at an approved waste disposal plant.[5][7] Do not allow the product to enter drains.[7]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_actions Safe Handling Actions start Start: Handling This compound hazards Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Ingestion Hazard start->hazards eye_protection Eye/Face Protection: Safety Goggles or Face Shield hazards->eye_protection Eye Contact Risk skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat hazards->skin_protection Skin Contact Risk respiratory_protection Respiratory Protection: NIOSH-approved respirator (if dust is generated) hazards->respiratory_protection Inhalation Risk handling Proceed with Handling in Well-Ventilated Area / Fume Hood eye_protection->handling skin_protection->handling respiratory_protection->handling disposal Follow Proper Disposal Procedures handling->disposal end End: Task Complete disposal->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.